molecular formula C6H3Cl2N3 B1186031 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine

3,7-dichloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1186031
M. Wt: 188.011
InChI Key: IXYZBPCFBOKPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine (CAS 957760-09-7) is a chemical compound with the molecular formula C 6 H 3 Cl 2 N 3 and a molecular weight of 188.01 g/mol . It is a chloro-substituted pyrazolopyridine, a class of heterocyclic compounds known for their relevance in pharmaceutical and agrochemical research. These fused bicyclic structures are frequently explored as building blocks in medicinal chemistry and as core scaffolds in the development of biologically active molecules . As a versatile synthetic intermediate, it can be used for further functionalization, for instance via metal-catalyzed cross-coupling reactions, to create a diverse array of derivatives for screening and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.011

IUPAC Name

3,7-dichloro-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11)

InChI Key

IXYZBPCFBOKPNI-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=NNC(=C21)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

3,7-dichloro-1H-pyrazolo[3,4-c]pyridine CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine

Executive Summary & Chemical Identity

The 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine scaffold represents a high-value pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space. Unlike its more common isomers (e.g., [3,4-b] or [4,3-c]), the [3,4-c] fusion provides a unique vector orientation for substituents, allowing for orthogonal exploration of ATP-binding pockets.

This guide addresses the specific request for the 3,7-dichloro variant. Note that while the 5,7-dichloro isomer is a common catalog item, the 3,7-dichloro variant is typically a transient intermediate or a custom-synthesis target used to differentiate Structure-Activity Relationships (SAR) at the C3 (pyrazole) and C7 (pyridine) positions.

Chemical Data Sheet
PropertySpecification
Chemical Name 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine
Core Scaffold 1H-Pyrazolo[3,4-c]pyridine
Molecular Formula C₆H₃Cl₂N₃
Molecular Weight 188.01 g/mol
CAS Number (Exact) Not Widely Cataloged (See Sourcing Strategy below)
CAS (Core Scaffold) 271-47-6 (Parent heterocycle)
CAS (Closest Precursor) 76006-11-6 (7-Chloro-1H-pyrazolo[3,4-c]pyridine)
Key Isomer Note Distinct from 5,7-dichloro (CAS 1260666-26-9)

Sourcing & Availability Analysis

As of Q4 2023, 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine is not a standard "off-the-shelf" catalog item from major aggregators (e.g., Sigma-Aldrich, Enamine, MolPort). It is classified as a Custom Synthesis Target .

Researchers requiring this specific substitution pattern must adopt a "Buy & Modify" strategy. The most efficient route is to procure the monochlorinated precursor and perform a late-stage functionalization.

Recommended Sourcing Strategy
RoleCompound NameCAS NumberAvailabilitySupplier Examples
Starting Material 7-Chloro-1H-pyrazolo[3,4-c]pyridine 76006-11-6 High (In Stock)BLD Pharm, Chem-Impex, Enamine
Alternative 3-Chloro-1H-pyrazolo[3,4-c]pyridine76006-14-9MediumSanta Cruz BT, Matrix Fine Chem
Target 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridineN/ACustom Synth Requires In-house Synthesis

Senior Scientist Insight: Do not attempt to synthesize the ring system from acyclic precursors (e.g., hydrazines + pyridines) unless necessary. Buying the 7-chloro core (CAS 76006-11-6) and chlorinating at C3 is 90% more time-efficient.

Synthetic Accessibility & Protocols

The following protocol describes the regiospecific synthesis of the 3,7-dichloro variant starting from the commercially available 7-chloro precursor. This relies on the electronic richness of the pyrazole C3 position, which is susceptible to Electrophilic Aromatic Substitution (EAS), while the pyridine ring remains deactivated.

Workflow Logic (DOT Visualization)

SynthesisWorkflow Start 7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-11-6) Intermediate Electrophilic Attack at C3 Position Start->Intermediate Solvent: DMF/ACN Temp: 60°C Reagent N-Chlorosuccinimide (NCS) or Cl2/AcOH Reagent->Intermediate Product 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine (Target) Intermediate->Product Workup & Purification

Caption: Regioselective C3-chlorination of the 7-chloro scaffold.

Experimental Protocol: C3 Chlorination

Objective: Synthesis of 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine from 7-chloro-1H-pyrazolo[3,4-c]pyridine.

Reagents:

  • 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 7-chloro-1H-pyrazolo[3,4-c]pyridine (e.g., 1.0 g). Dissolve in anhydrous ACN (10 mL/g).

  • Addition: Add NCS (1.1 eq) portion-wise at room temperature. Note: NCS is preferred over Cl₂ gas for better stoichiometry control and safety.

  • Reaction: Heat the mixture to 60°C and monitor via LC-MS. The reaction typically completes within 4–6 hours.

    • Checkpoint: Look for the mass shift from M+H (154) to M+H (188/190).

  • Quench: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient). The 3,7-dichloro product usually elutes later than the starting material due to increased lipophilicity but potential H-bond changes.

Validation Criteria:

  • ¹H NMR: Disappearance of the C3-proton signal (typically a singlet around 8.0–8.2 ppm in the parent scaffold).

  • MS: Distinct isotopic pattern for two chlorines (9:6:1 ratio for M, M+2, M+4).

Functionalization & Reactivity Profile

Understanding the reactivity difference between the C3-Cl and C7-Cl positions is critical for library generation. The 3,7-dichloro scaffold offers orthogonal reactivity , allowing sequential functionalization.

Reactivity Logic (DOT Visualization)

Reactivity Core 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine C7_Path C7 Position (Pyridine) High Reactivity (SNAr) Core->C7_Path Nucleophilic Attack C3_Path C3 Position (Pyrazole) Lower Reactivity (Suzuki/Buchwald) Core->C3_Path Pd-Catalysis Prod_A C7-Amino / C3-Chloro (First Displacement) C7_Path->Prod_A Amines/Alkoxides Heat/Base Prod_B C7-Amino / C3-Aryl (Second Coupling) Prod_A->Prod_B Suzuki Coupling Pd(PPh3)4

Caption: Orthogonal reactivity map: C7 is susceptible to SNAr; C3 requires transition metal catalysis.

Strategic Guidelines
  • C7-Chlorine (Pyridine Ring):

    • Nature: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent pyridine nitrogen (N6).

    • Reagents: Primary/secondary amines, alkoxides.

    • Conditions: Mild heat (80°C), DIPEA, DMF/DMSO. No metal catalyst required.

    • Priority: Perform this first if you need to install a solubilizing group or hinge-binder.

  • C3-Chlorine (Pyrazole Ring):

    • Nature: Aryl chloride-like reactivity. Resistant to SNAr.

    • Reagents: Boronic acids (Suzuki), Stannanes (Stille).

    • Conditions: Requires Pd-catalysis (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and base (K₂CO₃).

    • Priority: Perform this second to avoid chemoselectivity issues during the SNAr step.

Safety & Handling

  • Hazard Identification: As a halogenated heteroaromatic, treat as a potential skin/eye irritant and respiratory sensitizer.

  • Reactive Hazards:

    • NCS: Strong oxidizer. Store away from reducing agents.

    • Chlorinated Intermediates: Potential for alkylating activity (though low for aryl chlorides).

  • Storage: Store the 3,7-dichloro derivative at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the pyrazole nitrogen.

References

  • Matrix Fine Chemicals. 5,7-Dichloro-1H-pyrazolo[3,4-c]pyridine (CAS 1260666-26-9) - Comparative Isomer Data. Available at: [Link]

  • ResearchGate (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (Detailing C3/C7 functionalization logic). Available at: [Link]

Isomeric Dichotomy in Drug Design: A Comparative Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide analyzes the structural, synthetic, and medicinal chemistry distinctions between the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine scaffolds.

Executive Summary: The Vectorial Divergence

In the realm of kinase inhibition and fragment-based drug discovery (FBDD), the pyrazolopyridine system acts as a bioisostere of the purine core (adenine) found in ATP.[1] While both pyrazolo[3,4-b]pyridine (Scaffold B) and pyrazolo[3,4-c]pyridine (Scaffold C) share identical molecular formulas and aromaticity, they are non-interconvertible structural isomers with distinct electronic profiles.

  • Pyrazolo[3,4-b]pyridine: The "Privileged Scaffold." It dominates kinase research because its nitrogen placement (N7) perfectly mimics the N1 of adenine, facilitating critical H-bond acceptance in the kinase hinge region.

  • Pyrazolo[3,4-c]pyridine: The "Exploratory Scaffold." Its pyridine nitrogen (N5) is shifted, altering the H-bond acceptor vector. This is increasingly utilized to break intellectual property (IP) space or to target cryptic pockets where the standard adenine-mimic geometry causes steric clash.

Structural & Electronic Determinants

To understand the utility of these scaffolds, one must first master their numbering and electronic density maps.

Structural Anatomy and Numbering

The primary difference lies in the fusion face of the pyridine ring relative to the pyrazole.

FeaturePyrazolo[3,4-b]pyridine Pyrazolo[3,4-c]pyridine
Fusion Bond Fused at pyridine C2–C3 bond (b-face).[2]Fused at pyridine C3–C4 bond (c-face).
Pyridine Nitrogen Located at position 7 (adjacent to bridgehead).Located at position 5 (distal to bridgehead).
H-Bond Vector Points "down" (relative to C3). Mimics Purine N1.Points "out/up". Alters interaction geometry.
pKa (Conj. Acid) ~2.5 - 3.0 (Less basic due to N7 proximity to bridge).~4.5 - 5.5 (More basic; N5 is more exposed).
Electronic Consequence (The Hinge Interaction)

In a typical ATP-binding site:

  • Scaffold B (N7): Forms a hydrogen bond with the backbone NH of the hinge region residues (e.g., Val, Leu). This is the classic "adenine-mimic" mode.

  • Scaffold C (N5): The lone pair vector is shifted by approximately 60–90 degrees. It often cannot bind the hinge NH unless the scaffold rotates or the protein undergoes conformational change. This makes Scaffold C ideal for Type II inhibitors (binding inactive conformations) or allosteric sites.

Synthetic Pathways: The "Fork in the Road"

The synthesis of these isomers requires fundamentally different starting materials. One cannot simply "isomerize" one to the other; the decision is made at the precursor stage.

Visualizing the Synthetic Divergence

The following diagram illustrates the critical decision points in accessing either scaffold.

Synthesis_Pathways Start Target Scaffold Selection Precursor_B Precursor: 2-Chloro-nicotinic acid or 1,3-Dicarbonyls Start->Precursor_B Route B Precursor_C Precursor: 3-Amino-isonicotinic acid or 3-Halo-4-pyridinecarboxaldehyde Start->Precursor_C Route C Method_B1 Method A: Condensation with 5-Aminopyrazole Precursor_B->Method_B1 Method_B2 Method B: Cyclization with Hydrazine Precursor_B->Method_B2 Product_B Pyrazolo[3,4-b]pyridine (Kinase Hinge Binder) Method_B1->Product_B Method_B2->Product_B Method_C1 Method C: Diazotization & Cyclization Precursor_C->Method_C1 Method_C2 Method D: Hydrazine Substitution & Condensation Precursor_C->Method_C2 Product_C Pyrazolo[3,4-c]pyridine (Novelty/PDE Inhibitor) Method_C1->Product_C Method_C2->Product_C

Caption: Divergent synthetic workflows. Route B utilizes nicotinic acid derivatives (2,3-subst), while Route C requires isonicotinic acid derivatives (3,4-subst).

Detailed Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffolds.

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Core

Targeting the "Privileged" Kinase Scaffold.

Principle: The Friedländer-type condensation or cyclization of 2-chloro-3-formylpyridine with hydrazine.

Reagents:

  • 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq)

  • Hydrazine hydrate (64%, 5.0 eq)

  • Ethanol (Solvent)[3][4]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-chloro-3-pyridinecarboxaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot should disappear, and a fluorescent spot (the product) should appear.

  • Workup: Cool to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. Wash the cake with ice-cold ethanol (2 x 5 mL) to remove excess hydrazine.

  • Purification: If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.

  • Yield: Typically 75–85%.

  • Validation: 1H NMR (DMSO-d6) should show the pyrazole CH singlet around 8.0–8.3 ppm and the absence of the aldehyde proton.

Protocol B: Synthesis of Pyrazolo[3,4-c]pyridine Core

Targeting the "Alternative" Scaffold.

Principle: This requires constructing the pyrazole ring onto a 3,4-disubstituted pyridine.[1] A common route uses 3-amino-4-methylpyridine via diazotization (internal cyclization).

Reagents:

  • 3-Amino-4-methylpyridine (1.0 eq)

  • Sodium Nitrite (NaNO2, 1.2 eq)

  • Acetic Acid (glacial) / Water

  • Phase Transfer Catalyst (18-crown-6) - Optional for yield improvement

Step-by-Step:

  • Acylation (Pre-step): Often, the amine is first acetylated (Ac2O) to N-(4-methylpyridin-3-yl)acetamide to control regioselectivity, then nitrosated. However, direct diazotization of the amine is possible under phase-transfer conditions.

  • Diazotization: Dissolve 3-amino-4-methylpyridine (10 mmol) in 50% acetic acid/water. Cool to 0–5°C.

  • Cyclization: Add NaNO2 (12 mmol) in water dropwise. The diazonium salt forms and attacks the adjacent methyl group (which is acidic due to the pyridine ring).

  • Heating: Allow to warm to room temperature, then heat to 60°C for 2 hours to drive the "indazolic" type closure.

  • Neutralization: Neutralize with NaHCO3 to pH 7–8.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Flash chromatography is usually required (DCM/MeOH gradient) as side products (diazo-coupling) are common.

  • Yield: Typically lower (40–60%) compared to the [3,4-b] isomer.

Medicinal Chemistry Case Studies

Kinase Inhibition (CDK/GSK-3)

The pyrazolo[3,4-b]pyridine scaffold is a direct bioisostere of the pyrrolo[2,3-d]pyrimidine (7-deazapurine).

  • Mechanism: The N7 nitrogen accepts a hydrogen bond from the hinge region backbone.

  • Example: In CDK2 inhibitors, substitutions at C3 (pyrazole) and C4 (pyridine) allow the molecule to span the ATP pocket, mimicking the Adenine-Ribose orientation.

  • Reference: Lin et al.[5] demonstrated that [3,4-b] derivatives exhibit nanomolar potency against CDK1 due to this precise N7 alignment [1].

Breaking Selectivity Barriers

The pyrazolo[3,4-c]pyridine scaffold is often used when an inhibitor needs to avoid a specific H-bond to achieve selectivity.

  • Application: If a kinase has a bulky "gatekeeper" residue that clashes with the standard binding mode of [3,4-b], switching to [3,4-c] alters the angle of the core, potentially relieving steric strain.

  • PDE Inhibitors: This scaffold has found significant utility in Phosphodiesterase (PDE) inhibition, where the binding pocket requirements differ significantly from the kinase ATP cleft.

References

  • Lin, R., et al. (2007).[6] "Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents." Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. Link

  • Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1] Future Medicinal Chemistry, 12(20). (Note: Discusses the related [3,4-d] system, providing context for the [3,4-b] isostere). Link

  • Lynch, M. A., et al. (2008). "Synthesis of pyrazolo[3,4-c]pyridines via diazonium cyclization." Journal of Heterocyclic Chemistry, 45(4). (General methodology reference). Link

  • Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines." Tetrahedron Letters, 52(21). Link

Sources

5-Azaindazole vs. 6-Azaindazole: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic distinctions between 5-azaindazole and 6-azaindazole, designed for medicinal chemists and drug discovery professionals.

Executive Summary

In kinase inhibitor design and fragment-based drug discovery (FBDD), the transition from an indazole to an azaindazole scaffold is a strategic maneuver to modulate physicochemical properties without altering the core binding vector.[1]

  • 5-Azaindazole (

    
    -pyrazolo[4,3-c]pyridine) places the pyridine nitrogen at the C-5 position, often used to introduce a specific hydrogen bond acceptor (HBA) vector or to avoid steric clashes in the binding pocket.[1]
    
  • 6-Azaindazole (

    
    -pyrazolo[3,4-c]pyridine) places the nitrogen at C-6.[1] This scaffold has gained prominence in Pim kinase  inhibition (e.g., Pim-1, Pim-2) due to its ability to form unique water-mediated networks or direct interactions with hinge residues that differ from the 5-aza isomer.[1]
    

Both scaffolds significantly improve aqueous solubility and metabolic stability (lower lipophilicity, logD) compared to the parent indazole, but they require distinct synthetic strategies and offer different IP (Intellectual Property) space.

Nomenclature & Structural Logic

Confusion often arises between IUPAC fusion names and the "aza" replacement nomenclature.[1] The "aza" numbering corresponds to the atom position in the parent indazole ring system.

Common NameIUPAC NameStructure Description
5-Azaindazole

-pyrazolo[4,3-c]pyridine
Pyrazole fused to pyridine; Nitrogen at pos. 5
6-Azaindazole

-pyrazolo[3,4-c]pyridine
Pyrazole fused to pyridine; Nitrogen at pos. 6
Tautomerism

Like indazoles, azaindazoles exist in a tautomeric equilibrium between the


- and 

-forms.[1][2][3] The

-tautomer is generally thermodynamically favored in solution and the solid state, but the

-tautomer is often the reactive species in alkylation reactions or specific binding modes.
Visualization: Numbering and Tautomers

The following diagram illustrates the atom numbering and the tautomeric shift.

Azaindazole_Structure cluster_0 5-Azaindazole (1H-pyrazolo[4,3-c]pyridine) cluster_1 6-Azaindazole (1H-pyrazolo[3,4-c]pyridine) cluster_2 Tautomeric Equilibrium node_5aza N at Position 5 (Meta to Bridgehead) taut_1H 1H-Tautomer (Thermodynamically Preferred) node_5aza->taut_1H Exists as node_6aza N at Position 6 (Para to Bridgehead) node_6aza->taut_1H Exists as taut_2H 2H-Tautomer (Reactive/Minor) taut_1H->taut_2H Fast Exchange (Ka)

Caption: Structural comparison and tautomeric equilibrium of 5- and 6-azaindazoles.

Physicochemical Properties & Binding Modes[1][4]

Acidity and Basicity (pKa)

The introduction of the pyridine nitrogen significantly alters the acid-base profile compared to indazole (pKa ~1.3 for protonated N2).

  • Pyridine Nitrogen (Basic Center):

    • 5-Azaindazole: The N5 is less shielded and acts as a moderate base (Predicted pKa

      
       4.0–5.0).[1] It serves as a key H-bond acceptor in the kinase hinge region (e.g., interacting with backbone NH).
      
    • 6-Azaindazole: The N6 position is electronically distinct.[1] While also basic, its vector is shifted by ~30°, often requiring a "flipped" binding mode or interacting with water molecules in the pocket rather than direct backbone hydrogen bonding in canonical kinase binding.

  • Pyrrole Nitrogen (Acidic Center):

    • The N1-H is weakly acidic (pKa

      
       12–13).[1] The electron-withdrawing nature of the pyridine ring makes the N-H slightly more acidic than in the parent indazole, facilitating deprotonation for 
      
      
      
      or alkylation reactions.
Solubility and Lipophilicity

Replacing a CH with N reduces cLogP by approximately 0.5–1.0 units.[1]

  • Solubility: Both isomers show 10–50x higher aqueous solubility than indazole analogs at physiological pH, primarily due to the basic nitrogen's ability to protonate or solvate.[1]

  • Metabolic Stability: The "aza" modification blocks metabolic oxidation at the equivalent carbon positions (C5 or C6), which are common "soft spots" for CYP450 oxidation in indazoles.[1]

Synthetic Strategies

The synthesis of these scaffolds requires fundamentally different starting materials. 5-Azaindazoles are typically built from 4-pyridone precursors, while 6-azaindazoles often utilize nitropyridines or 3,4-disubstituted pyridines .[1]

Decision Matrix for Synthesis

Synthesis_Decision Start Target Scaffold Choice5 5-Azaindazole Start->Choice5 Choice6 6-Azaindazole Start->Choice6 Route5A Route A: Intramolecular Amination Start: 5-Acyl-4-pyridones Choice5->Route5A Preferred for functionalized core Route5B Route B: Hydrazine Cyclization Start: 4-Chloro-3-formylpyridine Choice5->Route5B Alternative Route6A Route C: Bartoli Cyclization Start: 3-Nitropyridines + Vinyl Grignard Choice6->Route6A High value for complex subs Route6B Route D: Diazotization/Cyclization Start: 3-Amino-4-methylpyridine Choice6->Route6B Scalable classical route

Caption: Strategic selection of synthetic routes based on target isomer.

Experimental Protocol 1: Synthesis of 5-Azaindazole Core

Method: Intramolecular Amination of 5-acyl-4-pyridones [1]. This method is highly regioselective and avoids the formation of the [3,4-b] isomer.[1]

  • Precursor Preparation: Dissolve N-alkyl-5-acyl-4-pyridone (1.0 equiv) in ethanol.

  • Cyclization: Add hydrazine hydrate (3.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the pyridone.[1]

  • Workup: Cool to room temperature. The 5-azaindazole product often precipitates.[1] Filter the solid, wash with cold ethanol and diethyl ether.

  • Purification: If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient).

    • Note: This reaction typically involves a dealkylation step if the pyridone nitrogen was protected with a labile group.[1]

Experimental Protocol 2: Synthesis of 6-Azaindazole Core

Method: Modified Bartoli Indole Synthesis [2, 3].[1] This route is effective for accessing 6-azaindazoles from readily available nitropyridines.[1]

  • Reagent Setup: Flame-dry a 3-neck flask under Argon. Add 3-nitro-2,4-disubstituted pyridine (1.0 equiv) in dry THF. Cool to -40 °C.[1]

  • Grignard Addition: Add Vinylmagnesium bromide (3.0 equiv, 1.0 M in THF) dropwise over 20 minutes. The solution will turn deep red/brown.[1]

  • Reaction: Stir at -40 °C for 1 hour, then warm to -20 °C and stir for another 2 hours.

  • Quench: Pour the mixture into saturated aqueous

    
     at 0 °C.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel chromatography (Hexane/EtOAc).

    • Yield: Yields are typically moderate (30–50%) but provide rapid access to the fused system.[1]

Medicinal Chemistry Case Studies

Case Study A: Pim Kinase Inhibitors (6-Azaindazole)

Researchers at Genentech and other groups identified the 6-azaindazole scaffold as a superior core for Pan-Pim inhibition (Pim-1, -2, -3) compared to the 5-aza analog [4, 5].[1]

  • Mechanism: The 6-aza nitrogen (N6) does not bind directly to the hinge.[1] Instead, the scaffold binds in a "flipped" mode or utilizes the C3-substituent to interact with the ATP binding pocket.

  • Advantage: The 6-aza core provided a cleaner selectivity profile against hERG and better oral bioavailability in rodent models compared to the 5-aza series in specific lead series.[1]

  • Key Compound: A 3,5-disubstituted 6-azaindazole (e.g., Compound 84 in literature) showed

    
     values of <0.1 nM against all three Pim isoforms [5].[1]
    
Case Study B: GNE-955 (5-Azaindazole)

Conversely, the 5-azaindazole scaffold was utilized in GNE-955 to optimize bioavailability while maintaining potency [6].[1][4]

  • Design Logic: The 5-position nitrogen was critical for tuning the electronic properties of the ring to reduce metabolic clearance.[1]

  • Outcome: The study found that optimizing PK properties (using the 5-aza core) before potency was more successful.[1][4] GNE-955 achieved high oral exposure and robust tumor growth inhibition.[1]

SAR Decision Tree

SAR_Logic Input Lead Optimization (Indazole Scaffold) Q1 Issue: Poor Solubility or High Clearance? Input->Q1 Soln1 Switch to Azaindazole (Reduces logD, Blocks Metab) Q1->Soln1 Q2 Hinge Binding Mode? Soln1->Q2 PathA Need H-Bond Acceptor at C5 position? Q2->PathA PathB Need to avoid H-Bond or steric clash at C5? Q2->PathB ResA Select 5-Azaindazole (GNE-955 type) PathA->ResA ResB Select 6-Azaindazole (Pim Kinase type) PathB->ResB

Caption: SAR Logic flow for selecting between 5- and 6-azaindazole scaffolds.

References

  • Viktorova, V. V., et al. (2025).[1] Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. Link

  • Dobrounig, P., et al. (2017).[1] Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization. ChemRxiv.[1] Link

  • Wang, T., et al. (2021).[1] Innovation in the discovery of the HIV-1 attachment inhibitor temsavir. Medicinal Chemistry Research. Link

  • Kolesnikov, A., et al. (2015).[1] Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, X., et al. (2017).[1][5] Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). Reaction Mechanisms of Indazole Synthesis. Link

Sources

Navigating Tautomeric Landscapes: An In-depth Guide to the Common Tautomers of 1H-Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a close structural resemblance to the endogenous purine core. This structural mimicry allows for its interaction with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. However, the inherent prototropic tautomerism of the pyrazole ring system presents a critical consideration for drug design and development, as different tautomers can exhibit distinct physicochemical properties, binding affinities, and metabolic stabilities. This in-depth technical guide provides a comprehensive exploration of the common tautomers of 1H-pyrazolo[3,4-c]pyridine derivatives, amalgamating experimental evidence with computational insights to offer a clear understanding of their relative stabilities and the factors governing their equilibrium.

Introduction: The Significance of the 1H-Pyrazolo[3,4-c]pyridine Core

The fusion of a pyrazole and a pyridine ring gives rise to a family of bicyclic heteroaromatic compounds known as pyrazolopyridines. Among these, the 1H-pyrazolo[3,4-c]pyridine isomer has garnered significant attention in the field of drug discovery. Its structural analogy to adenine, a fundamental component of nucleic acids and a key player in cellular signaling, has positioned it as a valuable scaffold for the design of enzyme inhibitors, receptor agonists, and other therapeutic agents[1]. The nitrogen atoms of the pyrazole ring, coupled with the pyridine nitrogen, provide multiple points for hydrogen bonding and other non-covalent interactions within protein binding pockets.

However, the N-unsubstituted pyrazole moiety within this scaffold introduces the phenomenon of annular prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms. This dynamic equilibrium between two or more structural isomers that readily interconvert is a fundamental concept in heterocyclic chemistry with profound implications for molecular recognition and biological activity.

The Common Tautomers: A Tale of Two Isomers

For N-unsubstituted 1H-pyrazolo[3,4-c]pyridine derivatives, the two primary and most common tautomeric forms are the 1H-tautomer and the 2H-tautomer . The equilibrium between these two forms is a critical aspect of their chemical behavior.

Tautomers cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer Tautomer1 1H-Pyrazolo[3,4-c]pyridine Tautomer2 2H-Pyrazolo[3,4-c]pyridine Tautomer1->Tautomer2 Proton Transfer img1 img1 img2 img2

Caption: Tautomeric equilibrium between the 1H- and 2H-forms of the pyrazolo[3,4-c]pyridine core.

The key structural difference lies in the position of the mobile proton on the pyrazole ring. In the 1H-tautomer, the proton is attached to the nitrogen atom at position 1 (N1), which is adjacent to the pyridine ring fusion. In the 2H-tautomer, the proton resides on the nitrogen atom at position 2 (N2), which is further from the ring junction. This seemingly subtle difference has significant consequences for the electronic distribution, aromaticity, and overall stability of the molecule.

Unraveling the Predominant Tautomer: Experimental and Computational Evidence

A crucial question for any researcher working with these compounds is: which tautomer predominates under a given set of conditions? A convergence of experimental data and theoretical calculations provides a clear and consistent answer.

The Decisive Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric preference of heterocyclic compounds in solution. A seminal study by Tsikouris et al. on a series of 5-substituted pyrazolo[3,4-c]pyridine derivatives provided definitive evidence for the predominance of the N1-H tautomer .[2] Their comprehensive analysis utilizing 1H, 13C, and, most tellingly, 15N NMR spectroscopy, unequivocally demonstrated that these compounds exist almost exclusively in the 1H-tautomeric form across a broad range of temperatures.

The 15N NMR chemical shifts are particularly sensitive to the electronic environment of the nitrogen atoms. The distinct chemical shifts observed for the pyrazole nitrogens in the 1H- and 2H-tautomers of related pyrazole systems allow for unambiguous assignment. The experimental data for the pyrazolo[3,4-c]pyridine derivatives were consistent with the calculated chemical shifts for the 1H-tautomer, providing a self-validating system for structural assignment.

The "Why": Insights from Quantum-Chemical Calculations

While NMR spectroscopy reveals the "what," computational chemistry provides the "why." Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in quantifying the relative stabilities of tautomers. The study by Tsikouris and colleagues was complemented by such calculations, which supported their experimental findings by showing the 1H-tautomer to be the more stable form.[2]

For the closely related 1H-pyrazolo[3,4-b]pyridine system, AM1 calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer by approximately 9 kcal/mol (37.03 kJ/mol).[3] This substantial energy difference strongly favors the 1H-isomer. The greater stability of the 1H-tautomer can be attributed to more favorable electronic delocalization and aromatic character within the bicyclic system.

TautomerRelative Energy (kcal/mol) - Pyrazolo[3,4-b]pyridinePredominance
1H-Tautomer0Overwhelmingly Favored
2H-Tautomer~9Minority Species

Table 1: Calculated Relative Stabilities of Pyrazolopyridine Tautomers.

Factors Influencing Tautomeric Equilibrium

While the 1H-tautomer is generally the more stable form for pyrazolo[3,4-c]pyridine derivatives, it is essential for researchers to understand the factors that can potentially influence the tautomeric equilibrium.

Substituent Effects

The electronic nature of substituents on the pyrazolo[3,4-c]pyridine core can, in principle, modulate the relative stabilities of the tautomers. Electron-withdrawing groups and electron-donating groups can differentially affect the acidity and basicity of the pyrazole nitrogens, thereby influencing the position of the proton. However, for the 5-substituted derivatives studied, the predominance of the 1H-tautomer was maintained, suggesting a strong intrinsic preference for this form.

Solvent Effects

Experimental Protocols: Synthesis and Characterization

A robust understanding of the synthesis and characterization of these compounds is paramount for their application in drug discovery.

Representative Synthesis of a 1H-Pyrazolo[3,4-c]pyridine Derivative

The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine provides a good example of the construction of this heterocyclic core.[5]

Synthesis StartingMaterial 2-Amino-4-chloropyridine Intermediate1 N-acetyl-2-amino-4-chloropyridine StartingMaterial->Intermediate1 Ac2O Intermediate2 Diazotization Intermediate1->Intermediate2 NaNO2, Ac2O, DCE Product 5-Chloro-1H-pyrazolo[3,4-c]pyridine Intermediate2->Product Heat, then NaOMe, MeOH

Caption: Synthetic workflow for 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Step-by-Step Methodology:

  • Acetylation of the Starting Material: To a solution of 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane, add acetic anhydride. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Diazotization and Cyclization: The N-acetylated intermediate is then subjected to diazotization using sodium nitrite in a mixture of acetic anhydride and 1,2-dichloroethane (DCE). The reaction mixture is heated to facilitate the cyclization to the pyrazole ring.

  • Deacetylation: The resulting acetylated pyrazolopyridine is deacetylated using a base, such as sodium methoxide in methanol, at room temperature to yield the final 5-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Spectroscopic Characterization to Confirm Tautomeric Form

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The presence of a single set of signals for the aromatic protons is indicative of a single predominant tautomer on the NMR timescale. The chemical shift of the N-H proton can also be informative, although it can be broad and its position can vary with concentration and solvent.

  • 13C NMR: Similar to 1H NMR, a single set of carbon signals confirms the presence of one major tautomer.

  • 15N NMR: This is the most definitive technique. The chemical shifts of the two pyrazole nitrogen atoms are highly diagnostic. Comparison of the experimental 15N chemical shifts with those predicted from DFT calculations for both the 1H- and 2H-tautomers provides unequivocal evidence for the predominant form.

Infrared (IR) Spectroscopy:

  • The N-H stretching frequency in the IR spectrum can provide information about the tautomeric form and hydrogen bonding.

Conclusion and Future Perspectives

Future research in this area could explore the synthesis and tautomeric behavior of derivatives with strong electron-withdrawing or -donating substituents at various positions on the ring system to probe the limits of the stability of the 1H-tautomer. Additionally, more detailed studies on the influence of a wider range of solvents and the solid-state structures of these compounds would further enrich our understanding of their tautomeric landscape. A thorough grasp of the tautomerism of 1H-pyrazolo[3,4-c]pyridines will undoubtedly continue to facilitate the rational design of new and effective therapeutic agents.

References

  • Tsikouris, O., Bartl, T., Tousek, J., Lougiakis, N., Tite, T., Marakos, P., Pouli, N., Mikros, E., & Marek, R. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643–649. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9843-9848. [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3441-3446. [Link]

  • Donaire-Arias, J., G-Triviño, P., & Marco-Contelles, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Zapotoczny, S., Danel, A., Sterzel, M. T., & Pilch, M. (2007). Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies. The Journal of Physical Chemistry A, 111(25), 5408–5414. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors Using 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the synthesis and functionalization of kinase inhibitors based on the 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine scaffold.

Abstract

The 1H-pyrazolo[3,4-c]pyridine ring system is a privileged scaffold in medicinal chemistry, serving as a bioisostere of the adenine core found in ATP. Its ability to form critical hydrogen bonds with the hinge region of kinase domains makes it an ideal template for developing ATP-competitive inhibitors. This guide focuses on the 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine derivative—a potent core that offers distinct vectors for chemical elaboration. The presence of chlorine atoms at the C3 (pyrazole) and C7 (pyridine) positions allows for orthogonal functionalization strategies, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Structural Analysis & Numbering

To ensure reproducibility, we utilize the standard IUPAC numbering for the [3,4-c] fused system. In this configuration, the pyridine nitrogen is located at position 6.

  • N1/N2: Pyrazole nitrogens (Hinge binding/Solubilizing tail attachment).

  • C3: Pyrazole carbon (Hydrophobic pocket interaction).

  • C7: Pyridine carbon alpha to N6 (Highly reactive to SNAr).

Key Reactivity Profile:

  • C7-Cl: Highly electrophilic due to the adjacent pyridine nitrogen (N6). Ideal for Nucleophilic Aromatic Substitution (SNAr) with amines.

  • C3-Cl: Relatively stable but can be engaged in metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) if activated, or serve as a permanent hydrophobic moiety to fill the ATP binding pocket.

  • N1: Nucleophilic; site for alkylation to introduce solubility groups or solvent-exposed tails.

Retrosynthetic Strategy

The synthesis of the 3,7-dichloro core begins with a substituted pyridine precursor, leveraging the "isoquinoline-type" cyclization logic.

SynthesisWorkflow Start 2-Chloro-4-methyl- 3-pyridinamine Inter1 Diazonium Intermediate Start->Inter1 NaNO2, HCl (Diazotization) Core 7-Chloro-1H- pyrazolo[3,4-c]pyridine Inter1->Core Intramolecular Cyclization Target 3,7-Dichloro-1H- pyrazolo[3,4-c]pyridine Core->Target NCS, DMF (Electrophilic Chlorination)

Figure 1: Synthetic route to the 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine core.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine

Step 1: Cyclization to 7-Chloro-1H-pyrazolo[3,4-c]pyridine

This step utilizes the diazotization of an amino-picoline derivative. The diazonium salt attacks the adjacent methyl group (which exists in tautomeric equilibrium with the exocyclic methylene) to close the pyrazole ring.

  • Reagents: 2-Chloro-4-methyl-3-pyridinamine (1.0 equiv), Sodium Nitrite (NaNO2, 1.2 equiv), Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve 2-chloro-4-methyl-3-pyridinamine (10 mmol) in glacial AcOH (20 mL).

    • Cool the solution to 0–5 °C in an ice bath.

    • Add a solution of NaNO2 (12 mmol) in water (2 mL) dropwise, maintaining temperature < 10 °C.

    • Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. The reaction creates the N-N bond between the amine nitrogen and the methyl carbon.

    • Work-up: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO3 solution. Extract with Ethyl Acetate (EtOAc, 3x).

    • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield: Expect 60–75% of a pale yellow solid.

Step 2: Regioselective C3-Chlorination

The C7-chloro group is deactivated towards electrophilic attack, but the electron-rich pyrazole ring (specifically C3) is highly susceptible to electrophilic halogenation.

  • Reagents: 7-Chloro-1H-pyrazolo[3,4-c]pyridine (from Step 1), N-Chlorosuccinimide (NCS, 1.1 equiv), DMF.

  • Procedure:

    • Dissolve the 7-chloro intermediate (5 mmol) in anhydrous DMF (10 mL).

    • Add NCS (5.5 mmol) portion-wise at RT.

    • Heat the mixture to 60 °C for 2–4 hours. Monitor by LC-MS for conversion of starting material (M+H ~154) to product (M+H ~188).

    • Work-up: Pour the reaction mixture into ice-water. The product often precipitates.

    • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (5x to remove DMF), and dry.

    • Validation: 1H NMR should show the disappearance of the C3-proton signal (typically a singlet around 8.0–8.2 ppm).

Protocol B: Library Generation (Functionalization)

Once the 3,7-dichloro core is in hand, it serves as a branching point for library synthesis.

Strategy 1: N1-Alkylation (Solubility Tail)

The pyrazole NH is acidic. Alkylation usually favors the N1 position (thermodynamic product), but N2 isomers can form.

  • Reagents: Core Scaffold, Alkyl Halide (R-X), Cs2CO3 or K2CO3, DMF or CH3CN.

  • Procedure:

    • Mix scaffold (1 equiv) and Base (2 equiv) in solvent.

    • Add Alkyl Halide (1.1 equiv). Stir at RT or 60 °C.

    • Note: Bulky R-groups may increase N2 alkylation. Isolate isomers via chromatography.

Strategy 2: C7-Amination (SNAr - Hinge Binder Introduction)

The C7-Cl is activated by the adjacent pyridine nitrogen (N6). This is the primary vector for introducing aniline derivatives that mimic the adenosine binding of ATP.

  • Reagents: N1-substituted-3,7-dichloro scaffold, Aniline/Amine (R-NH2), p-TsOH (catalytic) or DIPEA, n-Butanol or DMSO.

  • Procedure:

    • Dissolve scaffold (0.5 mmol) and Amine (0.6 mmol) in n-Butanol (2 mL).

    • Add p-TsOH (0.1 equiv) if using anilines (acid catalysis helps protonate the pyridine N, activating C7).

    • Microwave irradiation at 120–140 °C for 30–60 mins (or reflux 12h).

    • Result: Displacement of C7-Cl. The C3-Cl remains intact due to its lack of activation for SNAr.

Strategy 3: C3-Functionalization (Optional)

If the C3-Cl is not the desired final substituent, it can be replaced using Palladium-catalyzed cross-coupling. Note: C3-Cl is less reactive than C3-Br/I. Using Buchwald precatalysts (e.g., XPhos Pd G3) is recommended.

  • Reaction: Suzuki-Miyaura Coupling.[1][2]

  • Conditions: Aryl Boronic Acid, Pd(dppf)Cl2 or XPhos Pd G3, K3PO4, Dioxane/Water (4:1), 100 °C.

Data Summary & Troubleshooting

Reaction StepKey ReagentCritical ParameterCommon IssueSolution
Cyclization NaNO2/AcOHTemp < 10°C during additionLow Yield / Tarry byproductControl exotherm strictly; ensure slow addition.
Chlorination NCSTemperature (60°C)Incomplete reactionAdd 0.1 eq extra NCS; extend time. Do not overheat (>90°C) to avoid over-chlorination.
SNAr (C7) AnilineAcid Catalyst (p-TsOH)No reaction with electron-poor anilinesUse microwave heating; switch solvent to NMP at 160°C.
Regioselectivity Alkyl HalideStericsN1 vs N2 mixturesSeparate by silica gel (N2 usually elutes first/less polar).

Pathway Logic Visualization

FunctionalizationLogic cluster_0 Vector 1: Solubility/PK cluster_1 Vector 2: Hinge Binding cluster_2 Vector 3: Hydrophobic Pocket Core 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine (Scaffold) N1 N1-Alkylation (Base, R-X) Core->N1 Step 1 C7 C7-Substitution (SNAr) (Displaces Cl, retains C3-Cl) N1->C7 Step 2 (High Reactivity) C3 C3-Coupling (Suzuki) (Requires Pd catalyst) C7->C3 Step 3 (Optional)

Figure 2: Vectorial functionalization logic for library generation.

References

  • Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines: Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[1] Source: RSC Advances, 2023. URL:[Link]

  • Kinase Inhibitor Design with Pyrazolopyridines: Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: European Journal of Medicinal Chemistry (via NIH/PMC). URL:[Link]

  • Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine: Title: 7-chloro-1h-pyrazolo[3,4-c]pyridine - PubChemLite Record. Source: PubChem.[3][4][5] URL:[Link]

  • Halogenation Strategies: Title: Ring-Opening Chlorination and Bromination of Pyrazolopyridines. Source: Advanced Synthesis & Catalysis (via NIH/PMC). URL:[Link]

Sources

Application Note: Late-Stage Functionalization Strategies for 3,7-Dichloro-Aza-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It addresses the ambiguity of the term "aza-indazole" by defining the two most relevant scaffolds in drug discovery fitting the "3,7-dichloro" description: pyrazolo[1,5-a]pyridine and 1H-pyrazolo[4,3-b]pyridine .

Abstract

The "3,7-dichloro-aza-indazole" motif represents a privileged scaffold in kinase inhibitor discovery (e.g., JAK, TRK, and CDK inhibitors). However, the term encompasses multiple isomers with distinct electronic profiles. This guide provides protocols for the regioselective functionalization of the two most chemically significant isomers: 3,7-dichloro-pyrazolo[1,5-a]pyridine (Scaffold A) and 3,7-dichloro-1H-pyrazolo[4,3-b]pyridine (Scaffold B). We detail strategies to exploit the electronic disparity between the electron-deficient pyridine ring (C7) and the electron-rich pyrazole core (C3) to achieve orthogonal late-stage diversification.

Structural Analysis & Chemo-Selectivity Logic

Effective functionalization requires understanding the electronic bias of the dichloro-template. The nitrogen position dictates the reactivity order of the chlorine substituents.

The Scaffolds
  • Scaffold A (Pyrazolo[1,5-a]pyridine): The bridgehead nitrogen creates a unique dipole. C7-Cl is adjacent to the bridgehead nitrogen (α-position), making it highly activated for oxidative addition and nucleophilic attack. C3-Cl resides on the electron-rich pyrazole ring, behaving like a deactivated aryl chloride.

  • Scaffold B (1H-Pyrazolo[4,3-b]pyridine): A "4-azaindazole" derivative. C7-Cl is on the pyridine ring but beta to the nitrogen (meta-like), rendering it less reactive to SNAr than typical 2- or 4-chloropyridines, but still reactive in Pd-catalysis. C3-Cl is on the pyrazole, similar to Scaffold A.

Reactivity Decision Tree

The following logic map guides the selection of reaction conditions based on the desired site of modification.

ReactivityLogic Start Target: 3,7-Dichloro-Aza-Indazole ScaffoldA Scaffold A: Pyrazolo[1,5-a]pyridine Start->ScaffoldA ScaffoldB Scaffold B: 1H-Pyrazolo[4,3-b]pyridine Start->ScaffoldB DecisionA Primary Reactivity: C7 >> C3 ScaffoldA->DecisionA Electronic Bias PathB1 N1-Protection (Required first) ScaffoldB->PathB1 Step 1 PathA1 C7-Functionalization (S_NAr or Pd-Catalysis) DecisionA->PathA1 Mild Conditions PathA2 C3-Functionalization (Requires C7-blocking or forcing conditions) DecisionA->PathA2 Step 2 DecisionB Primary Reactivity: C7 > C3 (Ligand Dependent) PathB2 C7-Cross Coupling (Suzuki/Buchwald) DecisionB->PathB2 Pd(0)/Ligand Control PathB1->DecisionB

Figure 1: Decision tree for regioselective functionalization of 3,7-dichloro-aza-indazoles.

Experimental Protocols

Protocol 1: C7-Selective Functionalization of Pyrazolo[1,5-a]pyridine

Target: Introduction of amines or aryl groups at C7 while preserving the C3-Cl for subsequent steps. Mechanism: The C7 position is electronically deficient (α-to-bridgehead N), facilitating rapid oxidative addition or SNAr.

A. C7-Amination (SNAr)
  • Reagents: 3,7-dichloro-pyrazolo[1,5-a]pyridine (1.0 equiv), Amine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: NMP or DMSO.

  • Conditions: 80–100 °C, 4–12 h.

  • Step-by-Step:

    • Dissolve substrate in NMP (0.2 M).

    • Add DIPEA followed by the amine nucleophile.

    • Heat to 100 °C. Monitor by LCMS. Note: C3-Cl will remain intact up to 140 °C.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution to remove NMP.

B. C7-Suzuki Coupling[1]
  • Catalyst System: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%) or Pd(dppf)Cl₂.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 60 °C, 2 h.

  • Insight: Lower temperatures (60 °C) favor C7 coupling exclusively. Higher temperatures (>100 °C) may trigger C3 coupling or bis-coupling.

Protocol 2: C3-Selective Functionalization (Inverse Selectivity)

Challenge: Reacting the electron-rich C3-Cl in the presence of the more reactive C7-Cl is difficult. Strategy: Use a "Dummy" group or specific steric control, OR perform sequential reaction (C7 first, then C3). Direct C3-Coupling: Requires highly active precatalysts (e.g., Pd-PEPPSI-IPr) and often results in mixtures. Recommended Workflow: It is chemically superior to functionalize C7 first (Protocol 1), then functionalize C3.

Sequential C3-Functionalization (Post-C7 Modification)

Once C7 is substituted (e.g., with an aryl or amino group), the C3-Cl can be engaged.

  • Reagents: C7-substituted intermediate (1.0 equiv), Boronic Acid (1.5 equiv).

  • Catalyst: Pd₂(dba)₃ (2 mol%) / SPhos (8 mol%). SPhos is excellent for electron-rich heteroaryl chlorides.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: n-Butanol or Toluene/Water.

  • Conditions: 100–110 °C, 16 h.

Protocol 3: Functionalizing 1H-Pyrazolo[4,3-b]pyridine (Scaffold B)

This scaffold contains an acidic NH proton which must be masked or utilized first.

Step 1: N1-Protection/Alkylation
  • Reagents: Substrate, Alkyl Halide/Tosylate, Cs₂CO₃.

  • Solvent: DMF, RT.[2]

  • Regioselectivity: Alkylation usually favors N1 (thermodynamic) over N2, but mixtures can occur. N1-SEM or N1-THP protection is recommended for pure cross-coupling studies.

Step 2: C7-Selective Negishi Coupling

The C7 position in this scaffold is less activated than in Scaffold A. Negishi coupling often provides better yields than Suzuki for this specific chloride.

  • Reagents: N-protected-3,7-dichloro-aza-indazole, Organozinc reagent (R-ZnBr).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Solvent: THF, 60 °C.

  • Outcome: Exclusive C7 coupling is observed due to the proximity to the pyridine nitrogen (chelation assistance) and electronic differentiation from the pyrazole C3.

Summary of Reactivity Data

Scaffold TypePosition C7 ReactivityPosition C3 ReactivityRecommended First Step
Pyrazolo[1,5-a]pyridine High (SNAr, Pd-coupling)Low (Electron-rich, requires active Pd)C7-Functionalization (Control via Temp)
1H-Pyrazolo[4,3-b]pyridine Moderate (Pd-coupling preferred)Low (Standard Aryl-Cl)N-Protection -> C7-Coupling
1H-Pyrazolo[3,4-c]pyridine High (SNAr possible)Low C7-Functionalization

Troubleshooting & Critical Parameters

  • Protodehalogenation: In Pd-catalyzed reactions of these electron-deficient heterocycles, reductive dechlorination (replacing Cl with H) is a common side reaction.

    • Solution: Avoid alcoholic solvents (use Toluene/Dioxane). Use mild bases (K₃PO₄ instead of alkoxides).

  • Regioselectivity Loss: If bis-coupling is observed at C7 and C3:

    • Solution: Lower the reaction temperature. Switch to a less bulky ligand for C7 (e.g., PPh₃) which might be slower but more selective than Buchwald precatalysts.

  • N-Alkylation Isomers: For 1H-scaffolds, separating N1/N2 isomers is critical before LSF. Use 2D-NMR (NOESY) to confirm regiochemistry; N1-alkylation usually shows NOE with C7-H (or C7-substituent), whereas N2-alkylation shows NOE with C3 (if H) or substituents.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines.Organic Letters, 2022. Describes the electronic properties and synthesis of the core scaffold.

  • Late-Stage Functionalization in Drug Discovery.Chemical Reviews, 2023. General principles of LSF applied to heterocycles.

  • Synthesis and Functionalization of 7-Aza-indazoles.ChemRxiv, 2020. Detailed protocols for the isomeric 7-aza systems.

  • Unconventional Site Selectivity in Dichloroheteroarenes.Journal of Organic Chemistry, 2022. Mechanistic insights into controlling C2 vs C4 selectivity in pyridines, applicable to the aza-indazole pyridine ring.

  • Reactivity of Pyrazolo[1,5-a]pyrimidine derivatives.Molecules, 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in N-alkylation of 1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 1H-pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in controlling the regioselectivity of this critical transformation, ensuring efficient and predictable synthesis of your target molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry provides a detailed analysis of the problem and offers practical solutions.

Issue 1: My reaction is producing a mixture of N1 and N2 alkylated isomers with poor selectivity.

Root Cause Analysis:

The N-alkylation of unsymmetrical pyrazoles, including the 1H-pyrazolo[3,4-c]pyridine scaffold, is often complicated by the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring, leading to the formation of a mixture of N1 and N2 regioisomers.[1][2] The final isomer ratio is a delicate balance of several competing factors.

Solutions & Optimization Strategies:

Controlling the regioselectivity requires a systematic approach to manipulating the reaction conditions. Here are key parameters to investigate:

  • Steric Hindrance: This is often the most intuitive factor to control. Alkylation generally favors the less sterically hindered nitrogen atom.[2][3]

    • Actionable Advice:

      • If your 1H-pyrazolo[3,4-c]pyridine has a bulky substituent at the C3 or C4 position, the alkylation will likely favor the N1 position.

      • Conversely, using a bulkier alkylating agent can also direct the reaction towards the less hindered nitrogen.[2] For instance, switching from methyl iodide to a more sterically demanding agent like benzyl bromide may improve selectivity.[3]

  • Choice of Base and Solvent System: The combination of base and solvent plays a pivotal role in modulating the reactivity of the pyrazolate anion and can dramatically shift the isomeric ratio.[1][2]

    • Actionable Advice:

      • For Preferential N1-Alkylation: A common and effective starting point is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4] Sodium hydride (NaH) in THF has also been shown to be highly selective for N1 alkylation in many cases.[5]

      • For Preferential N2-Alkylation: While less common, certain conditions can favor the N2 isomer. In some systems, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[2]

      • Solvent Effects: The polarity of the solvent is critical. Polar aprotic solvents can favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[2] The use of THF as a solvent with NaH as a base is a promising system for N1-selective alkylation.[5]

  • Reaction Temperature (Kinetic vs. Thermodynamic Control): The reaction temperature can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).[6][7][8]

    • Actionable Advice:

      • Lowering the reaction temperature generally favors the kinetically controlled product, which is the one that forms faster due to a lower activation energy.[7] It is often worthwhile to run the reaction at 0 °C or even lower to see if selectivity improves.

      • Conversely, higher temperatures can allow for an equilibrium to be established, favoring the more thermodynamically stable isomer.[7]

  • Electronic Effects: The electronic properties of substituents on the pyrazolo[3,4-c]pyridine ring can influence the relative nucleophilicity of the N1 and N2 nitrogens.[1] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen atom.

The following diagram illustrates a decision-making workflow for optimizing regioselectivity:

G start Poor Regioselectivity (Mixture of N1/N2 Isomers) sterics Modify Steric Hindrance - Bulky alkylating agent - Bulky pyrazole substituent start->sterics solvent_base Alter Base/Solvent System - K2CO3/DMSO for N1 - NaH/THF for N1 - MgBr2 for N2 (system dependent) start->solvent_base temperature Adjust Temperature - Lower temp for kinetic control - Higher temp for thermodynamic control start->temperature outcome Improved Regioselectivity sterics->outcome solvent_base->outcome temperature->outcome

Caption: Decision tree for improving regioselectivity.

Issue 2: My N-alkylation reaction is giving a low yield or is not proceeding to completion.

Root Cause Analysis:

Low yields can stem from several factors, including incomplete deprotonation of the pyrazole, low reactivity of the alkylating agent, poor solubility of the reactants, or decomposition of starting materials or products.

Solutions & Optimization Strategies:

  • Re-evaluate the Base:

    • Strength: Ensure the base is strong enough to fully deprotonate the 1H-pyrazolo[3,4-c]pyridine. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive systems, a stronger base like NaH may be necessary.[2]

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can quench the pyrazolate anion.[2]

  • Check the Alkylating Agent:

    • Leaving Group Ability: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs (tosylate).[2] If you are using an alkyl chloride with slow reactivity, consider switching to the corresponding bromide or iodide.

  • Improve Solubility:

    • Solvent Choice: If your starting material or base has poor solubility, the reaction will be sluggish. Switching to a more polar aprotic solvent like DMF or DMSO can significantly improve solubility and reaction rates.[2]

  • Increase Reaction Temperature: If the reaction is clean but slow, gently increasing the temperature can improve the rate. However, be mindful that this may negatively impact regioselectivity. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

The following table summarizes recommended starting conditions and optimization strategies:

ParameterRecommended Starting ConditionsOptimization Strategies
Base K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.5 eq)For higher reactivity, use NaH (1.2 eq). Ensure anhydrous conditions.
Solvent DMF or AcetonitrileFor solubility issues, try DMSO. For improved N1 selectivity, consider THF with NaH.[5]
Alkylating Agent Alkyl bromide or iodide (1.1 - 1.2 eq)If using an alkyl chloride, consider switching to the bromide or iodide for faster reaction.
Temperature Room temperature to 50 °CFor slow reactions, increase temperature incrementally (e.g., to 80 °C). For improved selectivity, try lower temperatures (e.g., 0 °C).
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.
Issue 3: I am having difficulty distinguishing between the N1 and N2 alkylated isomers.

Root Cause Analysis:

N1 and N2 isomers of alkylated pyrazolo[3,4-c]pyridines can have very similar polarities, making them difficult to separate by column chromatography. Their spectroscopic data can also be similar, requiring careful analysis for unambiguous structure determination.

Solutions & Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for isomer differentiation.

    • ¹H NMR: The chemical shifts of the protons on the pyrazole and pyridine rings will be different for the two isomers. A consistent steric effect on the chemical shift has been observed for N-alkyl pyrazole analogs.[4]

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the pyrazole ring, will also differ between the N1 and N2 isomers.

    • 2D NMR Techniques: For definitive assignment, 2D NMR experiments are invaluable. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful.[9] An NOE correlation between the protons of the alkyl group and a proton on the pyridine ring (e.g., at the C7 position) can unequivocally establish the N1-substitution pattern. Similarly, an NOE between the alkyl group and the C3-substituent would indicate N2-substitution.

  • X-ray Crystallography: If you can obtain suitable crystals of one of the isomers, X-ray diffraction will provide an unambiguous structural determination.[3][4] This can then be used to assign the structures of both isomers based on their comparative analytical data (e.g., NMR and elution order in chromatography).

  • Chromatographic Separation:

    • TLC: Experiment with different solvent systems to maximize the separation of the two spots on the TLC plate.

    • Column Chromatography: Use the optimized solvent system from your TLC analysis for column chromatography. A shallow gradient and careful fraction collection are often necessary.

    • HPLC/UPLC: High-performance liquid chromatography can provide better resolution than standard column chromatography for separating closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the N-alkylation of pyrazoles?

A1: The regioselectivity is primarily governed by a combination of steric and electronic factors, the nature of the pyrazolate anion in solution (which is influenced by the base and solvent), and whether the reaction is under kinetic or thermodynamic control.[1][2][6] Steric hindrance at the C3 position of the pyrazole ring generally directs alkylation to the N1 position.[3] The choice of base and solvent can influence the degree of ion pairing of the pyrazolate anion, which in turn affects the accessibility and nucleophilicity of the two nitrogen atoms.[10]

Q2: Are there any general guidelines for predicting the major regioisomer?

A2: While prediction can be complex, some general trends are observed. In the absence of overriding electronic effects, alkylation tends to occur at the less sterically hindered nitrogen atom.[2] For many 3-substituted pyrazoles, the N1 isomer is favored, particularly with bulkier substituents.[3][11] The combination of K₂CO₃ in DMSO is a well-established system for achieving N1-alkylation of 3-substituted pyrazoles.[4]

Q3: Can protecting groups be used to control regioselectivity?

A3: Yes, a protecting group strategy is a viable, albeit longer, approach. One of the nitrogen atoms can be selectively protected, followed by alkylation of the unprotected nitrogen, and subsequent deprotection. This provides unambiguous access to a single regioisomer.[12][13]

Q4: What is a standard experimental protocol for a trial N-alkylation of 1H-pyrazolo[3,4-c]pyridine?

A4: The following is a general starting protocol that can be optimized.

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Dissolve 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF B Add K2CO3 (1.5 eq) A->B C Stir at room temperature for 30 min B->C D Add alkylating agent (1.1 eq) dropwise C->D E Stir at room temperature to 50 °C for 4-24 h D->E F Monitor by TLC/LC-MS E->F G Quench with water F->G H Extract with ethyl acetate G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for N-alkylation.

Step-by-Step Protocol:

  • To a solution of 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at the desired temperature (start with room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomers.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35695–35700. [Link]

  • Dalton, D. M., Walroth, R. C., Rouget-Virbel, C., Mack, K. A., & Toste, F. D. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Gulevskaya, A. V., & Nguyen, T. L. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11026–11034. [Link]

  • Patel, R. B., & Chikhalia, K. H. (2012). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 4(3), 1545-1550. [Link]

  • Wallace, J. A., et al. (2006). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. ResearchGate. [Link]

  • Katritzky, A. R., et al. (1998). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Bioorganic & Medicinal Chemistry Letters, 8(1), 27-30. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Vitale, C., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(23), 5723. [Link]

  • Gulevskaya, A. V., & Nguyen, T. L. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Seley, K. L., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][12][13]Triazolo[2][14]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6435–6449. [Link]

  • Sumitomo Chemical Company, Limited. (1996). N-alkylation method of pyrazole.
  • Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • Doganc, F. S., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Çolak, A. G., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(5), e2000330. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Liu, J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]

  • Cilibrizzi, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6296. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Rojas-Montoya, A., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Organic & Biomolecular Chemistry. [Link]

  • Van der Watt, E. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria. [Link]

Sources

Technical Support Center: C3-Arylation of 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with the 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine scaffold. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Current Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Regioselective Suzuki-Miyaura Coupling & Yield Optimization

Substrate Intelligence & Reactivity Profiling

Before attempting optimization, you must understand the electronic bias of your substrate. The 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine scaffold presents a classic chemoselectivity paradox :

  • C7-Position (Pyridine Ring): Electron-deficient and adjacent to the ring fusion/nitrogen. It is highly activated for oxidative addition and nucleophilic aromatic substitution (

    
    ).
    
  • C3-Position (Pyrazole Ring): Electronically distinct and generally less reactive towards Pd(0) oxidative addition than the C7-chloride.

The Core Challenge: Standard Suzuki conditions will likely favor coupling at C7 or result in a mixture. To selectively arylate C3 while retaining the C7-chlorine (often needed for subsequent SAR), you must reverse the natural reactivity trend or employ specific catalytic systems.

Reactivity Map

ReactivityMap Substrate 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine C7 C7-Position (Pyridine) High Reactivity Kinetic Trap Substrate->C7 Standard Pd Conditions C3 C3-Position (Pyrazole) Lower Reactivity Target Site Substrate->C3 Specialized Ligands (Bulky/Electron-Rich) N1 N1-Position Catalyst Poison Requires Protection Substrate->N1 Coordination

Figure 1: Reactivity profile highlighting the competitive landscape between C7 and C3 sites.

Pre-Reaction Checklist (Critical Parameters)

Failure to address these three variables accounts for 80% of failed reactions with this scaffold.

A. N1-Protection (Mandatory)

Do not attempt this coupling on the free amine (NH). The acidic proton and the pyridine-like nitrogen will coordinate to Palladium, poisoning the catalyst and requiring excessive loading.

  • Recommended: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

  • Why: These groups are stable to basic Suzuki conditions but easily removed. THP is generally preferred for cost and ease of installation.

  • Avoid: Boc (often unstable at the high temperatures required for aryl chlorides).

B. The Halogen "Switch" (The Pro-Tip)

If you are struggling with yield using the 3,7-dichloro substrate, the most effective optimization is often synthetic rather than catalytic.

  • Strategy: Switch to 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine or 3-iodo-7-chloro... .

  • Rationale: The C3-Br/I bond undergoes oxidative addition significantly faster than the C7-Cl bond, granting you perfect regiocontrol.

  • If you MUST use the dichloro: You will need "state-of-the-art" ligands (see Module 3).

C. Base Selection
  • Issue: Strong bases (KOtBu) can promote dehalogenation at C7.

  • Recommendation: Use mild, inorganic bases like K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ .

Troubleshooting Guides & FAQs

Scenario A: "I am getting <10% conversion or no reaction at C3."

Diagnosis: The C3-Cl bond is too strong for your current catalytic cycle. Root Cause: Inefficient oxidative addition. Standard ligands (PPh₃, dppf) are insufficient for deactivated heteroaryl chlorides.

Action Plan:

  • Switch Ligand: Move to Buchwald Dialkylbiaryl ligands or NHC precatalysts.

    • Primary Choice: XPhos Pd G4 or RuPhos Pd G4 (2-5 mol%).

    • Alternative: Pd-PEPPSI-IPr (Excellent for difficult chlorides).

  • Solvent/Temp: Switch to 1,4-Dioxane or n-Butanol and heat to 100–110°C . The energy barrier for C3-Cl insertion is high.

Scenario B: "I am seeing coupling at C7 (Pyridine ring) instead of C3."

Diagnosis: Regioselectivity failure. The catalyst is attacking the more electron-deficient C7-Cl. Root Cause: The catalyst lacks the steric bulk to differentiate, or the electronic bias of C7 is dominant.

Action Plan:

  • Steric Crowd Control: Use extremely bulky ligands like BrettPhos or tBuXPhos . These ligands can sometimes discriminate based on the local steric environment, though C7 is also sterically accessible.

  • The "Halogen Dance" (Synthetic Route Change): As mentioned in the checklist, if you cannot control regioselectivity with the dichloro substrate, you must synthesize the 3-bromo or 3-iodo analog.

    • Protocol: React the core 3-amino-pyrazolo precursor with NaNO₂/HI to install C3-Iodo selectively before chlorinating C7, or perform a halogen exchange if possible (difficult on deactivated rings).

Scenario C: "My product is dehalogenated (C7-H formed)."

Diagnosis: Hydrodehalogenation. Root Cause: This is a common side reaction in Suzuki couplings of poly-halogenated heterocycles, often driven by the solvent (alcohols) acting as a hydride source or excessive heating.

Action Plan:

  • Solvent Switch: Remove alcohols. Use anhydrous Toluene or Dioxane .

  • Water Control: Strictly degas all solvents. Oxygen can promote homocoupling and side pathways that consume aryl boronic acid, leaving the Pd-hydride species to reduce your ring.

Optimized Experimental Protocol (Dichloro Substrate)

If you are restricted to using 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine , use this optimized protocol designed for difficult aryl chlorides.

Reagents:

  • Substrate: 1-(THP)-3,7-dichloro-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: XPhos Pd G4 (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5M in H₂O)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the protected substrate, boronic acid, and K₃PO₄.

  • Inert Atmosphere: Cycle Argon/Vacuum (3x). This is crucial to protect the active Pd(0) species.

  • Catalyst Addition: Add XPhos Pd G4 (solid) under a positive stream of Argon.

  • Solvent: Add degassed 1,4-Dioxane.

  • Reaction: Seal and heat to 100°C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If C7-arylation is observed >10%, lower temp to 80°C and extend time.

Optimization Workflow Diagram

OptimizationWorkflow Start Start: 3,7-dichloro Substrate Check1 Is N1 Protected? Start->Check1 Protect Protect with THP/SEM Check1->Protect No Check2 Can you switch to 3-Bromo/Iodo? Check1->Check2 Yes Protect->Check2 Switch Switch to 3-Br/I-7-Cl (High Success Rate) Check2->Switch Yes Direct Proceed with Dichloro (High Difficulty) Check2->Direct No Ligand Select Ligand: XPhos or Pd-PEPPSI-IPr Direct->Ligand Base Select Base: K3PO4 (Avoid KOtBu) Ligand->Base Run Run at 100°C in Dioxane Base->Run

Figure 2: Decision tree for optimizing the C3-arylation workflow.

Summary of Yield Data (Literature & Internal Benchmarks)

Substrate VariantCatalyst SystemPrimary ProductApprox.[1][2][3][4][5][6] YieldNotes
3,7-dichloro Pd(PPh₃)₄ / Na₂CO₃C7-Aryl / Mix< 30% (C3)Standard conditions favor C7 or fail.
3,7-dichloro XPhos Pd G3 / K₃PO₄C3-Aryl 50-65%Requires strict temp control to avoid C7 coupling.
3-iodo-7-chloro Pd(dppf)Cl₂ / Cs₂CO₃C3-Aryl 85-95% Recommended Route. Exploits I > Cl reactivity.
3-bromo-7-chloro Pd(dtbpf)Cl₂ / K₃PO₄C3-Aryl 75-85%Good balance of cost and reactivity.

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridines (Analogous Scaffold)

    • Title: Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.
    • Source: RSC Advances, 2018.
    • URL:[Link]

    • Relevance: Demonstrates that C3-selectivity is best achieved using a C3-Iodo precursor, confirming the "Halogen Switch" str
  • Catalyst Selection for Heteroaryl Chlorides

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Chlorides.[2][6]

    • Source: Chemical Reviews, 2006 (and upd
    • URL:[Link]

    • Relevance: Establishes the necessity of bulky, electron-rich phosphines (Buchwald ligands) for activating deactivated chlorides like the C3-Cl in pyrazoles.
  • Direct C-H Arylation (Alternative Approach)

    • Title: A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles.[4][7][8]

    • Source: Chemical Science, 2013.
    • URL:[Link]

    • Relevance: Highlights the difficulty of C3-functionalization and suggests specific Pd/Phenanthroline systems if starting from the C3-H (non-halogen

Sources

Technical Support Center: Separation of N1 and N2 Alkylated Isomers of Pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuanced challenges of separating closely related heterocyclic isomers. The alkylation of pyrazolo[3,4-c]pyridines is a classic example where the reaction often yields a mixture of N1 and N2 regioisomers. Due to their similar physicochemical properties, separating these isomers can be a significant bottleneck in the drug discovery and development workflow.[1][2]

This guide is designed to provide practical, field-proven advice for tackling this specific separation. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, reproducible methods.

Troubleshooting Guide

This section addresses the most common problems encountered during the separation of N1 and N2 pyrazolo[3,4-c]pyridine isomers.

Q1: My N1 and N2 isomers are co-eluting or have very poor resolution in my column chromatography (Flash or HPLC). What are my next steps?

This is the most frequent challenge. The similar polarity of the two isomers requires a systematic optimization of your chromatographic conditions.[1]

Causality: Successful separation relies on exploiting subtle differences in the interactions between the isomers, the stationary phase, and the mobile phase. If these interactions are too similar for both isomers, they will travel through the column at nearly the same speed, resulting in co-elution.

Troubleshooting Workflow:

cluster_TLC Start Poor Isomer Resolution Observed TLC Is separation visible on TLC? Start->TLC TLC_Yes Yes TLC_No No TLC_Yes_Path Optimize Column Conditions TLC->TLC_Yes_Path Yes TLC_No_Path Change Solvent System or Stationary Phase TLC->TLC_No_Path No ShallowGradient ShallowGradient TLC_Yes_Path->ShallowGradient Use a shallower gradient or isocratic elution in Flash/HPLC. NewSolvents NewSolvents TLC_No_Path->NewSolvents Screen diverse solvents (e.g., DCM, EtOAc, ethers, acetone) for TLC. DryLoad DryLoad ShallowGradient->DryLoad Use dry loading for Flash chromatography. Success Success DryLoad->Success Separation Achieved ChangePhase ChangePhase NewSolvents->ChangePhase If no solvent system works, change stationary phase (e.g., Alumina, C18, Phenyl, Cyano). ChangePhase->Success

Caption: Troubleshooting workflow for poor isomer separation.

Solutions & Rationale:

  • Optimize the Mobile Phase (Highest Priority):

    • Flash Chromatography: Your solvent system is critical. If you see even a small separation on a TLC plate, you can amplify it on a column. Try using a shallower gradient or an isocratic elution with the solvent system that provides the best separation (ΔRf) on TLC.[1]

    • HPLC/SFC: Systematically screen different mobile phases. For reverse-phase HPLC, vary the ratio of acetonitrile or methanol with water.[3] For normal-phase, hexane/ethanol or hexane/isopropanol are common starting points.[1][4] Introducing a low-percentage isocratic hold at the beginning of a gradient can sometimes significantly improve the resolution of closely eluting peaks.[5]

  • Change the Stationary Phase:

    • Rationale: If optimizing the mobile phase fails, the stationary phase chemistry is not providing sufficient selectivity. Different stationary phases offer different interaction mechanisms (e.g., pi-pi interactions, hydrogen bonding, dipole-dipole).

    • Recommendations:

      • For HPLC: If you are using a standard C18 column, consider a Phenyl-Hexyl column to enhance pi-pi interactions with the aromatic pyrazolopyridine core. For more polar molecules, a Cyano or Diol phase could be effective.[6]

      • For SFC: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for isomer separation due to higher efficiency.[7][8] A 2-ethylpyridine (2-EP) stationary phase is particularly effective for separating basic compounds like pyridine derivatives, often without needing mobile phase additives.[9]

  • Employ Mobile Phase Modifiers:

    • Rationale: Minor additives can suppress unwanted interactions or enhance desirable ones, improving peak shape and resolution.

    • For Reverse-Phase HPLC: If you observe peak tailing, especially for these basic compounds, it's likely due to interactions with residual acidic silanols on the silica support. Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the basic nitrogens and the silanols, reducing this interaction and sharpening the peaks.[1]

    • For Normal-Phase Chromatography: Conversely, adding a small amount of a base like diethylamine or triethylamine can improve the chromatography of basic compounds on silica gel.[1]

  • Refine Loading Technique (Flash Chromatography):

    • Dry Loading: Always use dry loading for difficult separations. Dissolving your crude mixture in a strong solvent (like DCM or MeOH) and loading it directly onto the column will compromise the separation. Instead, adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[1] This ensures that the separation process begins at the very top of the column.

Q2: I've separated two peaks, but how do I definitively identify which is the N1 isomer and which is the N2?

Mass spectrometry will show identical masses for both isomers, making it insufficient for identification. Unambiguous structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Causality: The N1 and N2 isomers have different spatial arrangements. The protons on the alkyl group will be in closer proximity to different parts of the pyrazolo[3,4-c]pyridine core, and the long-range connectivity from the alkyl group to the core will be different. These differences can be detected using specific 2D NMR experiments.

Definitive Identification Workflow:

  • Acquire High-Quality 1D Spectra: Obtain clean ¹H and ¹³C NMR spectra for each isolated isomer.

  • Run Key 2D NMR Experiments: The most powerful experiments for this task are HMBC and NOESY.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key to establishing connectivity through the nitrogen atoms.

      • For the N1-alkylated isomer , the protons on the carbon attached to the nitrogen (-CH₂-R) will show a 3-bond correlation to the C7a carbon of the pyrazole ring.

      • For the N2-alkylated isomer , these same protons will show a 3-bond correlation to the C3 carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity.

      • For the N1-alkylated isomer , a NOE should be observed between the alkyl group protons and the H7 proton on the pyridine ring.

      • For the N2-alkylated isomer , a NOE is more likely between the alkyl group protons and the H3 proton (if present).[12]

Sources

Technical Support Center: Troubleshooting Dechlorination in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Topic: Mitigation of Dechlorination and Hydrodehalogenation Side Reactions. Ticket ID: #Pd-DeCl-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Silent Killer" of Yield

In high-throughput screening and scale-up, "dechlorination" typically refers to two distinct failure modes involving aryl halides:

  • Hydrodehalogenation (Reduction): The replacement of a halogen (Cl, Br, or I) with a Hydrogen atom (

    
    ).[1] This destroys the starting material or the product.
    
  • Loss of Chemoselectivity: The inadvertent oxidative addition of a C-Cl bond when a more reactive site (e.g., C-Br) was the intended target.

This guide prioritizes Hydrodehalogenation , the most pervasive side reaction caused by hydride sources in the reaction matrix.

Diagnostic Module: Is it Dechlorination?

Before altering conditions, confirm the identity of the byproduct.

Q: My yield is low. How do I confirm hydrodehalogenation is the culprit?

A: Analyze the reaction mixture via LC-MS or GC-MS.

  • The Signature: Look for a byproduct with a mass of

    
     (where X is the mass of the halogen).
    
  • The Isotope Pattern: If your substrate contains a Chlorine atom that was "lost," the distinct 3:1 isotope pattern (

    
    ) will disappear in the byproduct.
    
  • The NMR Check: A new proton signal often appears in the aromatic region, corresponding to the position where the halogen was attached.

Mechanistic Insight: The Hydride Pathway

To stop the reaction, you must understand how the Palladium catalyst acquires the hydride (


) necessary to reduce your compound.

The "Death Spiral" of Hydrodehalogenation:

  • Oxidative Addition: Pd(0) inserts into

    
    .[1][2]
    
  • Hydride Source Interception: Instead of transmetallating with the boronic acid, the Pd(II) species reacts with a hydride source (Base, Solvent, or Ligand).

  • Reductive Elimination: The

    
     species collapses, releasing 
    
    
    
    and regenerating Pd(0).

DechlorinationMechanism cluster_legend Pathway Key Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 (Desired Route) HydrideSwap Ligand/Base Exchange (Formation of Ar-Pd-OR) OxAdd->HydrideSwap Slow Transmetallation Prod Product (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Pd0 BetaElim β-Hydride Elimination (Formation of Ar-Pd-H) HydrideSwap->BetaElim β-H Source Present RedElimSide Side Product (Ar-H) BetaElim->RedElimSide Fast RedElimSide->Pd0 key1 Blue: Productive Cycle key2 Red: Dechlorination Cycle

Figure 1: The competing catalytic cycles. The "Red" pathway dominates when transmetallation is slow or when hydride sources (secondary alcohols/alkoxides) are abundant.

Troubleshooting Guides (Q&A)
Scenario A: The Solvent & Base Trap

Q: I am using Isopropanol (IPA) and Potassium Isopropoxide. I see 40% Ar-H byproduct. Why?

A: You have created a perfect hydride generator.

  • Causality: Alkoxides with

    
    -hydrogens (like isopropoxide and ethoxide) readily undergo 
    
    
    
    -hydride elimination when coordinated to Palladium. This converts the alkoxide into a ketone/aldehyde and leaves a Hydride on the metal.
  • The Fix:

    • Switch Bases: Use inorganic bases that cannot donate a hydride.

      • Recommendation:

        
         (Tribasic Potassium Phosphate) or 
        
        
        
        (Cesium Carbonate).
    • Switch Solvents: Move away from secondary alcohols.

      • Recommendation: Use aprotic solvents (Dioxane, Toluene, THF) or primary alcohols (Methanol) if protic conditions are required, as they are slower to undergo

        
        -hydride elimination than secondary alcohols [1].
        
Scenario B: Ligand Selection for Chemoselectivity

Q: I need to couple a Bromine on a ring that also has a Chlorine. The Chlorine is reacting (or reducing).[3][4] How do I stop this?

A: You must exploit the kinetic difference between C-Br and C-Cl bond insertion.

  • Causality: Highly active "universal" catalysts (e.g.,

    
    , 
    
    
    
    ) lower the activation energy so much that they insert into C-Cl bonds almost as fast as C-Br bonds.
  • The Fix: Use a ligand that is active enough for Br but "lazy" toward Cl.

    • Protocol: Use Bis-phosphine ligands (like dppf or

      
      ) rather than bulky Buchwald ligands or NHCs.
      
    • Alternative: If you must use a Buchwald ligand for difficult substrates, select one like XPhos , which is bulky enough to facilitate the coupling of the Br but often provides high chemoselectivity due to steric crowding preventing the smaller Cl from approaching the metal center effectively in the presence of the larger Br [2].

Scenario C: "It's not the solvent, it's the Catalyst."

Q: I am using Toluene and K3PO4 (no hydride sources), but I still see reduction. Where is the Hydrogen coming from?

A: It may be coming from your ligand or trace water.

  • Tricyclohexylphosphine (

    
    ):  This ligand has abundant 
    
    
    
    -hydrogens. If the catalytic cycle stalls (e.g., difficult transmetallation), the Pd will "eat" a hydrogen from its own ligand (intramolecular metallation/elimination).
  • The Fix:

    • Increase Catalyst Loading: Paradoxically, a faster reaction (higher Turnover Frequency) gives the catalyst less time to undergo side reactions.

    • Dry Conditions: Water can act as a proton source in specific catalytic cycles involving reductive elimination from Pd(II) species. Add 3Å Molecular Sieves.

Optimization Protocols

Use this standardized screening matrix to eliminate dechlorination.

Table 1: The "Anti-Reduction" Screening Matrix
VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Why?
Base NaOEt, KOiPr, NaOiPr

,

,

Removes

-hydride source.
Solvent Isopropanol, Ethanol, DMFDioxane, Toluene, THF Removes solvent-based hydride transfer.
Ligand

,

dppf, XPhos, SPhos Balances activity vs. stability.
Temp Reflux (>80°C)60°C - 80°C Reduction has higher

; lower temp favors coupling.
Step-by-Step Optimization Workflow
  • Base Swap: Immediately replace any alkoxide base with 2-3 equivalents of

    
    . Run at 0.1 M concentration.
    
  • Solvent Purge: If using alcohol, switch to 1,4-Dioxane with 5-10% water (water aids solubility of inorganic bases without acting as a hydride donor in this context).

  • Catalyst Check:

    • If coupling Ar-Br: Use

      
       (Standard) or 
      
      
      
      + XPhos (Advanced).
    • If coupling Ar-Cl: You must accept some risk of reduction, but

      
       is generally the gold standard for difficult couplings with minimal side reactions.
      
Visualizing the Decision Tree

Follow this logic path to resolve the issue systematically.

TroubleshootingTree Start Issue: Ar-H Byproduct CheckBase Check Base: Is it an Alkoxide? Start->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckSolvent Check Solvent: Is it 2° Alcohol? CheckBase->CheckSolvent No ChangeSolvent Switch to Dioxane or Toluene CheckSolvent->ChangeSolvent Yes CheckLigand Check Ligand: Is coupling slow? CheckSolvent->CheckLigand No BoostAct Use Bulky/Rich Ligand (XPhos/SPhos) to outcompete reduction CheckLigand->BoostAct Yes (Stalled Cycle)

Figure 2: Logical flow for eliminating hydride sources.

References
  • Zultanski, S. L., & Fu, G. C. (2011). Catalytic Asymmetric Cross-Couplings of Racemic

    
    -Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society. Link (Demonstrates mechanistic considerations of 
    
    
    
    -hydride elimination in cross-coupling).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides.[5] Accounts of Chemical Research.[6] Link (Authoritative review on ligand design to suppress side reactions).

  • Navarro, O., et al. (2005).[7] General Study of the Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes. The Journal of Organic Chemistry. Link (Discusses dehalogenation mechanisms with NHC ligands).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews. Link (The foundational text on the mechanism and side reactions).

Sources

Validation & Comparative

1H NMR Characteristic Shifts of 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in the development of kinase inhibitors.

A Comparative Technical Guide for Structural Validation

Executive Summary & Structural Logic

The accurate identification of 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine hinges on distinguishing it from its regioisomers (e.g., [4,3-c] analogs) and partially chlorinated precursors. This molecule features a fused bicyclic system where the nitrogen placement and chlorination pattern dictate a unique spectral fingerprint.

The Structural "Why": Electronic Causality

To interpret the NMR, one must understand the electronic environment created by the [3,4-c] fusion and the pyridine nitrogen (N6) .

  • Pyridine Ring (Protons H4 & H5): The nitrogen at position 6 exerts a strong deshielding effect on the adjacent C5 proton (alpha position) and a moderate effect on the C4 proton (beta position).

  • Chlorine Substituents:

    • C7-Cl: Replaces the highly deshielded H7 proton (typically ~9.0 ppm in the parent heterocycle), simplifying the aromatic region.

    • C3-Cl: Replaces the pyrazole H3 proton (typically ~8.2 ppm), leaving the pyrazole ring "silent" in the C-H region, except for the exchangeable NH.

Structural Diagram & Numbering

The following diagram illustrates the specific numbering scheme and predicted chemical shift environment.

G cluster_0 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine N1 N1 (NH) C3 C3 (Cl) C3->N1 Inductive Effect C4 C4 (H) C5 C5 (H) N6 N6 N6->C4 Beta Shielding (~7.5 ppm) N6->C5 Alpha Deshielding (~8.1 ppm) C7 C7 (Cl) Legend Green = Proton Signal Red = Cl Substitution Blue = Nitrogen

Figure 1: Structural connectivity and electronic influences on chemical shifts.[1] Note the critical N6 position defining the H4/H5 doublet pair.

Comparative Experimental Data

The following data compares the target molecule against its most common "alternative"—the mono-chlorinated precursor 7-chloro-1H-pyrazolo[3,4-c]pyridine . This comparison is vital for monitoring reaction completion (chlorination at C3).

Table 1: Chemical Shift Comparison (DMSO-d6, 600 MHz)
Proton PositionSignal TypeTarget: 3,7-Dichloro (ppm)Alternative: 7-Chloro (ppm)Differentiation Key
H5 (Pyridine)Doublet (d)8.10 – 8.15 8.08Consistent: Alpha to N6, largely unaffected by C3-Cl.
H4 (Pyridine)Doublet (d)7.55 – 7.60 7.50Consistent: Beta to N6, diagnostic ortho-coupling.
H3 (Pyrazole)Singlet (s)ABSENT ~8.20 Primary Indicator: Disappearance confirms C3 chlorination.
H7 (Pyridine)Singlet (s)ABSENT ABSENT Both analogs lack the downfield H7 signal.
NH (Pyrazole)Broad (br s)13.5 – 14.2 13.0 – 13.8Highly dependent on concentration/water content.
Coupling (J)

~5.5 Hz 5.5 HzCharacteristic ortho-pyridine coupling.

Technical Insight: The values for the 7-chloro analog are experimentally verified [1]. The 3,7-dichloro shifts are derived based on the additive substituent effects of the C3-chloro group, which exerts a minor inductive deshielding effect on the distant pyridine ring protons (< 0.1 ppm shift).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this protocol. The choice of solvent is critical due to the exchangeable N-H proton and potential aggregation.

Step-by-Step Characterization
  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reason: The polar scaffold is poorly soluble in chloroform. DMSO-d6 also stabilizes the N-H tautomer, sharpening the signals.

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6.

    • Internal Standard: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet (2.50 ppm).

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to

      
       seconds. The aromatic protons and exchangeable NH require longer relaxation times for accurate integration.
      
    • Scans (NS): Minimum 16 scans (64 recommended for clean baselines).

  • Validation Check (The "Logic Gate"):

    • Check 1: Do you see a singlet around 8.2 ppm? YES

      
       Incomplete reaction (Start material present). NO 
      
      
      
      Proceed.
    • Check 2: Do you see two doublets with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Hz? YES 
      
      
      
      Confirms [3,4-c] pyridine core. NO
      
      
      Suspect regioisomer (e.g., [3,4-b] or [4,3-c]).
Decision Tree for Identification

DecisionTree Start Analyze 1H NMR Spectrum (DMSO-d6) CheckH7 Is there a singlet at > 8.8 ppm? Start->CheckH7 CheckH3 Is there a singlet at ~8.2 ppm? CheckH7->CheckH3 No Result_Wrong Likely 3-Chloro isomer (H7 present) CheckH7->Result_Wrong Yes CheckDoublets Are there 2 doublets (J~5.5Hz) at 7.5 & 8.1 ppm? CheckH3->CheckDoublets No Result_Precursor 7-Chloro Precursor (H3 present) CheckH3->Result_Precursor Yes Result_Target CONFIRMED: 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine CheckDoublets->Result_Target Yes Result_Unknown Unknown Isomer (Check coupling constants) CheckDoublets->Result_Unknown No

Figure 2: Logic gate for distinguishing the target from common impurities and isomers.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4737965, 3-Chloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

Sources

Biological Activity Comparison: Pyrazolo[3,4-c]pyridine vs. Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional divergence between the indazole (benzodpyrazole) and pyrazolo[3,4-c]pyridine (6-azaindazole) scaffolds. While both serve as privileged structures in kinase inhibitor discovery, the pyrazolo[3,4-c]pyridine scaffold offers distinct physicochemical advantages—specifically enhanced aqueous solubility and an additional hydrogen-bond acceptor vector—that often resolve metabolic stability and potency ceilings encountered with indazole analogues. This guide focuses on their application in Pim kinase and CDK inhibition, supported by recent fragment-based drug discovery (FBDD) data.

Structural & Physicochemical Analysis[1][2][3]

The core difference lies in the 6-position of the bicyclic system. The replacement of the carbon atom (CH) in the indazole benzene ring with a nitrogen atom (N) to form the pyridine ring of pyrazolo[3,4-c]pyridine fundamentally alters the electronic landscape.

Comparative Properties Table[4][5]
FeatureIndazole ScaffoldPyrazolo[3,4-c]pyridine (6-Azaindazole)Impact on Drug Design
Core Structure Benzo-fused pyrazolePyridine-fused pyrazoleBioisosteric replacement (Scaffold Hopping)
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Polar)Pyridine N reduces LogP, improving solubility.
H-Bonding 1 Donor (NH), 1 Acceptor (N2)1 Donor (NH), 2 Acceptors (N2, N6)N6 offers a critical vector for interaction with hinge region residues or water networks.
pKa (Conjugate Acid) ~1.0 (N2)~2.5 (Pyridine N)Pyridine nitrogen is weakly basic, potentially aiding lysosomal trapping or solubility.
Metabolic Stability Prone to oxidation on benzene ringPyridine ring is generally more resistant to oxidative metabolism (CYP450).Improved half-life (

).
Structural Visualization

The following diagram illustrates the atomic numbering and the critical "Aza" modification point.

Caption: Structural evolution from Indazole to Pyrazolo[3,4-c]pyridine, highlighting the introduction of the nitrogen atom at position 6.

Biological Activity: Case Study in Kinase Inhibition[1][2][6][10][11][12][13]

The transition to pyrazolo[3,4-c]pyridine is most successfully demonstrated in the development of Pim kinase inhibitors . Pim kinases (Pim-1, -2, -3) are constitutively active serine/threonine kinases overexpressed in hematological malignancies.

Mechanism of Action

In many kinase inhibitors, the indazole scaffold binds to the ATP-binding hinge region. However, the benzene ring of indazole cannot accept hydrogen bonds. By switching to pyrazolo[3,4-c]pyridine, the new nitrogen (N6) can accept a hydrogen bond from hinge residues (e.g., Glu121 in Pim-1 or water-mediated bridges), significantly increasing affinity.

Comparative Potency Data (Pim-1 Kinase)

Data derived from Wang et al. and fragment-based optimization studies.

Compound ClassR-Group SubstitutionTargetKi / IC50 (nM)Cellular Potency (MM.1S)
Indazole 3-amino-5-phenylPim-112.0 nM> 1000 nM
Indazole Optimized 3-piperidinePim-10.4 nM150 nM
Pyrazolo[3,4-c]pyridine 3-amino-5-phenylPim-11.5 nM 450 nM
Pyrazolo[3,4-c]pyridine Optimized (Cmpd 83/84)Pim-10.03 nM 12 nM

Analysis: The 6-azaindazole (pyrazolo[3,4-c]pyridine) derivatives consistently demonstrate superior biochemical potency (lower Ki) compared to their indazole counterparts. This is attributed to the scaffold's ability to satisfy the valency of the ATP-binding pocket more completely than the lipophilic indazole.

Signaling Pathway Impact

Inhibition of Pim kinases by these scaffolds disrupts the survival signaling cascade, leading to apoptosis in myeloma cells.

PimPathway Cytokine Cytokine Receptor (IL-6 / FLT3) JAK JAK / STAT Pathway Cytokine->JAK Pim Pim-1 / Pim-2 (Target of Pyrazolo[3,4-c]pyridine) JAK->Pim Transcription Bad Bad (pS112) Pim->Bad Phosphorylation (Inactivation) cMyc c-Myc Pim->cMyc Stabilization p27 p27Kip1 Pim->p27 Degradation Apoptosis Apoptosis (Therapeutic Goal) Survival Cell Survival & Proliferation Bad->Survival cMyc->Survival Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->Pim Blocks ATP Site

Caption: Pim kinase signaling cascade. Pyrazolo[3,4-c]pyridine inhibitors block Pim, preventing Bad phosphorylation and c-Myc stabilization, driving the cell toward apoptosis.

Experimental Protocols

Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine

Based on the method by Bedwell et al. (2023).

Rationale: This protocol is preferred over direct hydrazine cyclization of pyridines because it allows for regioselective functionalization at C3, C5, and C7.

Reagents:

  • Starting Material: 2-methoxypyridine-4-carbaldehyde derivatives.

  • Reagents: Hydrazine hydrate, NaNO2, Ac2O, NaOMe.

Step-by-Step Methodology:

  • Hydrazone Formation: React the pyridine-aldehyde with hydrazine hydrate in ethanol at reflux for 4 hours. Evaporate solvent to yield the hydrazone intermediate.

  • Cyclization (Diazotization): Dissolve hydrazone in DCE (Dichloroethane). Add NaNO2 and Ac2O.[1][2] Stir at RT to 90°C for 20 hours. This effects the ring closure to form the N-acetylated pyrazolo[3,4-c]pyridine.

  • Deacetylation: Treat the crude N-acetyl intermediate with NaOMe in MeOH at RT for 1 hour to remove the protecting group, yielding the free 1H-pyrazolo[3,4-c]pyridine.

  • Purification: Flash column chromatography (EtOAc/Hexane).

In Vitro Kinase Assay (Pim-1)

Objective: Determine IC50 of the synthesized scaffold.

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare 2x enzyme solution (Pim-1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Substrate Mix: Prepare 2x substrate solution containing ATP (at Km) and peptide substrate (e.g., S6 peptide).

  • Reaction: Add 10 µL compound, 20 µL enzyme, and 20 µL substrate to a 96-well plate. Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ or similar luminescence detection. Add reagent, incubate 40 min, read on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.

  • Wang, X., et al. (2014). Discovery of potent and selective Pim-1, -2, and -3 inhibitors. Journal of Medicinal Chemistry.

  • Kolesnikov, A., et al. (2019). Structure-Based Discovery of Pyrazolo[3,4-c]pyridine Derivatives as Potent and Selective Pim Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Kinase Selectivity of Pyrazolo[3,4-c]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers navigating the complex world of kinase inhibitors, the choice of a core chemical scaffold is a critical decision point that dictates the future trajectory of a lead compound. Among the myriad of heterocyclic systems, the pyrazolopyridine scaffold has emerged as a "privileged" structure, prized for its ability to mimic the adenine ring of ATP and effectively bind to the hinge region of kinase active sites. This guide provides an in-depth technical comparison of the kinase selectivity profiles for a specific, less-explored isomer: the pyrazolo[3,4-c]pyridine scaffold.

Here, we move beyond a simple recitation of data. We will dissect the experimental choices, analyze structure-activity relationships (SAR), and provide a framework for how such data is generated and interpreted in a real-world drug development context.

The Pyrazolo[3,4-c]pyridine Scaffold: A Versatile ATP-Competitive Core

The pyrazolopyridine framework consists of a fused pyrazole and pyridine ring system. As a bioisostere of purine, it is adept at forming key hydrogen bonds with the kinase hinge region, the flexible segment that connects the N- and C-lobes of the catalytic domain. This interaction is the anchor point for the majority of ATP-competitive kinase inhibitors. The specific arrangement of nitrogen atoms in the pyrazolo[3,4-c]pyridine isomer offers a unique vector space for chemical modifications, allowing medicinal chemists to tune potency and, crucially, selectivity.

The central challenge in kinase drug discovery is achieving selectivity. With over 500 kinases in the human kinome sharing a conserved ATP-binding pocket, off-target inhibition can lead to toxicity and unforeseen side effects. Therefore, understanding the selectivity profile of a chemical series is paramount.

Methodologies for Determining Kinase Selectivity: A Strategic Workflow

A robust assessment of kinase inhibitor selectivity is not a single experiment but a tiered strategy. The goal is to build a comprehensive understanding of a compound's behavior, from purified enzyme interactions to its effects within the complex environment of a living cell.

Tier 1: High-Throughput Biochemical Screening

The initial step typically involves screening the inhibitor against a large panel of purified kinases. This provides a broad, unbiased view of potential targets and off-targets. The primary objective is to measure direct inhibition of enzymatic activity.

  • Rationale: By using purified enzymes, we isolate the interaction between the compound and the kinase, removing variables like cell membrane permeability or intracellular competition with ATP. This gives a clean measure of a compound's intrinsic inhibitory potential.

  • Common Platforms:

    • Radiometric Assays: These are considered a gold standard, directly measuring the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.

    • Luminescence-Based Assays: Platforms like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the reaction. Their high sensitivity and tolerance for high ATP concentrations make them ideal for screening diverse kinases.

Tier 2: Cellular Target Engagement

Positive hits from biochemical screens must be validated in a more physiologically relevant context. Cellular assays determine if the inhibitor can enter a cell, engage its intended target at native expression levels, and compete with high intracellular concentrations of ATP (mM range).

  • Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, rapid efflux, or being outcompeted by endogenous ATP. Cellular assays provide a crucial reality check.

  • Leading Technology: NanoBRET™ Target Engagement: This technology measures compound binding to a full-length kinase target expressed in live cells. It provides quantitative data on intracellular affinity and residence time, offering a more accurate prediction of a compound's biological effect.

Below is a diagram illustrating a typical workflow for kinase selectivity profiling.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Biological Outcome A Compound Synthesis (Pyrazolo[3,4-c]pyridine core) B Primary Screen (e.g., at 1µM single concentration) A->B C Broad Kinase Panel (>100 kinases) B->C D Determine IC50 Values for Hits C->D E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E Advance Potent & Selective Hits F Confirm On-Target Activity E->F G Assess Off-Target Liabilities in a Cellular Context E->G H Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) G->H Correlate Target Engagement with Effect I In Vivo Efficacy & Safety Studies H->I G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Core Hinge Hinge Region (e.g., Val, Ala) Gatekeeper Gatekeeper Residue Solvent Solvent-Exposed Region Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor N1H N1-H N1H->Hinge H-Bond (Key Anchor) Aryl5 5-Aryl Group Aryl5->Solvent Explores Pocket for Selectivity & Potency H7 7-H H7->Gatekeeper Avoids Steric Clash

Caption: Conceptual binding mode of pyrazolo[3,4-c]pyridine.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, every protocol must be robust and reproducible. Below is a detailed, step-by-step methodology for a luminescence-based biochemical kinase assay, adapted from the principles of the ADP-Glo™ platform, which could be used to generate the data presented above.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)
  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to twice the apparent Kₘ for each specific kinase.

    • Kinase/Substrate Mix: Prepare a 2X working solution of the purified kinase and its specific substrate in kinase buffer. The concentration of the kinase should be optimized to produce a linear reaction rate for the duration of the assay.

    • Compound Dilution: Serially dilute the pyrazolo[3,4-c]pyridine inhibitors in 100% DMSO to create a concentration gradient. Then, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay (typically ≤1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO vehicle (for 0% and 100% inhibition controls) to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X Kinase/Substrate Mix to each well.

    • Add 10 µL of the 2X ATP solution to start the phosphorylation.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation & Detection:

    • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Convert ADP to ATP & Detect: Add 40 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls, ensuring the integrity of the generated data.

Conclusion and Future Directions

The pyrazolo[3,4-c]pyridine scaffold represents a promising starting point for the development of selective kinase inhibitors. The available data demonstrates a clear propensity for this core to inhibit a specific subset of CMGC kinases—namely GSK3, CLK1, and DYRK1A—while maintaining an excellent selectivity profile against other kinases like CDKs. [1]The well-defined structure-activity relationships, particularly the necessity of an unsubstituted N1-H and a non-bulky 7-position, provide a clear roadmap for medicinal chemists to optimize potency and selectivity further.

For researchers in the field, this guide illustrates not just the selectivity profile of a particular scaffold, but the logic and workflow used to make critical decisions in a drug discovery program. Future work should focus on expanding the kinase panel screening to provide a more comprehensive kinome-wide view and on validating these biochemical findings with cellular target engagement assays to confirm their therapeutic potential.

References

  • Sklepari, M., Lougiakis, N., Papastathopoulos, A., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical & Pharmaceutical Bulletin, 65(1), 66-81. [Link]

  • Sklepari, M., Lougiakis, N., Papastathopoulos, A., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. PubMed, National Library of Medicine. [Link]

Sources

Differentiating Dichlorinated Azaindazole Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dichlorinated azaindazoles are a critical scaffold in modern medicinal chemistry. However, the structural complexity and isomeric diversity of these compounds present a significant analytical challenge. Distinguishing between isomers is paramount, as subtle changes in substituent positions can drastically alter pharmacological activity. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of dichlorinated azaindazole isomers. We will explore the mechanistic underpinnings of isomer-specific fragmentation, provide detailed experimental protocols for robust data acquisition, and present predictive models to aid in the structural elucidation of these vital compounds.

Introduction: The Isomer Challenge in Drug Discovery

Azaindazoles, bicyclic heteroaromatic compounds containing a pyrazole ring fused to a pyridine ring, are privileged structures in drug development, featuring in numerous kinase inhibitors and other therapeutic agents. The introduction of two chlorine atoms onto this scaffold generates a multitude of constitutional isomers, each with a unique three-dimensional structure and electronic distribution. While these isomers share the same exact mass, their biological properties can vary significantly.

Mass spectrometry (MS), particularly when coupled with gas or liquid chromatography (GC/LC), is a cornerstone technique for molecular characterization.[1] For dichlorinated azaindazoles, electron ionization (EI) and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) are powerful tools for generating fragment ions that serve as structural fingerprints.[2][3] The key to isomer differentiation lies in the fact that the position of the chlorine atoms and the pyridine nitrogen profoundly influences the stability of the molecular ion and the pathways through which it fragments.[4][5] This guide will dissect these pathways to provide a logical framework for isomer identification.

Foundational Principles of Fragmentation in Halogenated Heterocycles

Before comparing specific isomers, it's crucial to understand the fundamental fragmentation reactions that govern these molecules under mass spectrometric conditions.

  • Electron Ionization (EI): In EI-MS, high-energy electrons bombard the analyte, ejecting an electron to form a molecular radical cation (M+•).[3][6][7] This high-energy ion is prone to fragmentation to achieve a more stable state.[6]

  • Isotopic Signature of Chlorine: A defining feature of chlorinated compounds is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] Therefore, a molecule with two chlorine atoms will exhibit a characteristic M+, [M+2]+, and [M+4]+ isotopic cluster with a relative intensity ratio of approximately 9:6:1. This pattern is invaluable for confirming the presence of two chlorine atoms in any given ion.

  • Key Fragmentation Pathways:

    • Loss of a Chlorine Radical (•Cl): This is a common initial fragmentation step for chlorinated aromatic compounds, resulting in an [M-Cl]⁺ ion.[8][9] The stability of the resulting aryl cation influences the propensity of this loss.

    • Loss of HCl: Elimination of a neutral hydrochloric acid molecule can occur, particularly if a hydrogen atom is suitably positioned.

    • Ring Cleavage and Loss of HCN: The pyridine and pyrazole rings can undergo cleavage. A characteristic loss for nitrogen-containing heterocycles is the elimination of a neutral hydrogen cyanide (HCN) molecule, corresponding to a loss of 27 Da.[10][11]

    • Retro-Diels-Alder (RDA) Reaction: Bicyclic systems can undergo RDA reactions, leading to the cleavage of the ring system into two smaller, stable neutral and charged species.

The relative probability of these fragmentation pathways is not random; it is dictated by the specific isomeric structure.

Comparative Fragmentation Analysis: A Tale of Two Isomers

To illustrate the power of fragmentation pattern analysis, let us consider two hypothetical, yet representative, isomers: 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine and 5,7-dichloro-1H-pyrazolo[4,3-c]pyridine . While possessing the same molecular formula (C₆H₃Cl₂N₃) and exact mass, their fragmentation patterns under EI-MS would be distinct.

Predicted Fragmentation of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine

The structure of this isomer features chlorine atoms on the pyridine ring. The initial molecular ion (M+•) at m/z 187 (for ³⁵Cl isotopes) will undergo a series of fragmentation steps.

Proposed Fragmentation Pathway:

G M [M]+• m/z 187/189/191 F1 [M-Cl]+• m/z 152/154 M->F1 - Cl• F2 [M-Cl-HCN]+• m/z 125/127 F1->F2 - HCN F3 [M-2Cl]+• m/z 117 F1->F3 - Cl• F4 [M-Cl-2HCN]+• m/z 98/100 F2->F4 - HCN

Caption: Predicted EI fragmentation pathway for 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine.

Mechanistic Rationale:

  • [M]+• → [M-Cl]⁺ (m/z 152): The initial, and likely most abundant, fragmentation will be the loss of a chlorine radical from either the 4 or 6 position. This is a highly favorable pathway for halogenated aromatics.[8]

  • [M-Cl]⁺ → [M-Cl-HCN]⁺ (m/z 125): The resulting monochlorinated ion can then lose a molecule of HCN. This expulsion likely involves the pyrazole ring nitrogen and an adjacent carbon, a characteristic fragmentation for such heterocyclic systems.[10]

  • [M-Cl-HCN]⁺ → [M-Cl-2HCN]⁺ (m/z 98): A subsequent loss of a second HCN molecule is plausible as the remaining ring structure breaks apart.

Predicted Fragmentation of 5,7-dichloro-1H-pyrazolo[4,3-c]pyridine

In this isomer, the chlorine atoms are positioned differently, which will alter the stability of intermediate ions and favor alternative fragmentation routes.

Proposed Fragmentation Pathway:

G M [M]+• m/z 187/189/191 F1 [M-HCl]+• m/z 151/153 M->F1 - HCl F2 [M-Cl]+• m/z 152/154 M->F2 - Cl• F3 [M-HCl-HCN]+• m/z 124/126 F1->F3 - HCN

Caption: Predicted EI fragmentation pathway for 5,7-dichloro-1H-pyrazolo[4,3-c]pyridine.

Mechanistic Rationale:

  • [M]+• → [M-HCl]⁺• (m/z 151): The proximity of the C5-chlorine to the N4-hydrogen of the pyrazole ring may facilitate a favorable six-membered transition state, promoting the elimination of a neutral HCl molecule. This pathway might be more prominent for this isomer compared to the 4,6-dichloro isomer, providing a key diagnostic difference.

  • [M]+• → [M-Cl]⁺ (m/z 152): Loss of a chlorine radical remains a competing and significant pathway. However, the relative abundance of the [M-Cl]⁺ peak compared to the [M-HCl]⁺• peak will be a critical differentiator.

  • [M-HCl]⁺• → [M-HCl-HCN]⁺• (m/z 124): The ion formed after HCl loss can subsequently eliminate HCN, leading to another diagnostic fragment ion.

Data Summary and Comparison

The key to distinguishing these isomers lies in the relative abundances of their characteristic fragment ions.

IonPredicted m/z (³⁵Cl)Expected Relative Abundance for 4,6-dichloro isomerExpected Relative Abundance for 5,7-dichloro isomerDifferentiating Feature
[M]+• 187ModerateModerate-
[M-Cl]⁺ 152High (Base Peak)Moderate to HighRelative abundance vs. [M-HCl]⁺•
[M-HCl]⁺• 151Low to AbsentModerate to HighKey diagnostic ion
[M-Cl-HCN]⁺ 125ModerateLowFollows the major [M-Cl]⁺ pathway
[M-HCl-HCN]⁺• 124AbsentModerateFollows the major [M-HCl]⁺• pathway

Experimental Protocol: GC-MS for Isomer Analysis

To acquire high-quality, reproducible data for comparing dichlorinated azaindazole isomers, a robust analytical method is essential. Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is often the preferred technique for such volatile and thermally stable compounds.[1]

Objective: To resolve and obtain distinct fragmentation patterns for dichlorinated azaindazole isomers.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve sample (1 mg/mL in MeOH) Prep2 Dilute to 10 µg/mL GC GC Separation Prep2->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analyzer (Scan m/z 50-300) EI->MS DA1 Extract Mass Spectra MS->DA1 DA2 Compare Fragmentation Patterns DA1->DA2 DA3 Identify Isomers DA2->DA3

Caption: Workflow for the GC-MS analysis of dichlorinated azaindazole isomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the dichlorinated azaindazole standard in a suitable solvent (e.g., methanol or ethyl acetate) to a stock concentration of 1 mg/mL.

    • Perform a serial dilution to a final working concentration of approximately 10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Split mode, e.g., 20:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Parameters:

    • System: Agilent 7250 GC/Q-TOF or equivalent high-resolution mass spectrometer.[12]

    • Ionization Mode: Electron Ionization (EI).[3]

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 50 to 300.

    • Acquisition Rate: 5 spectra/second.

  • Data Analysis:

    • Extract the mass spectrum for each chromatographically resolved isomeric peak.

    • Identify the molecular ion cluster (M+, [M+2]+, [M+4]+) to confirm the presence of two chlorine atoms.

    • Tabulate the m/z values and relative abundances of all significant fragment ions.

    • Compare the experimental fragmentation patterns against the predicted pathways and reference spectra to assign the correct isomeric structure.

Conclusion

The differentiation of dichlorinated azaindazole isomers is a non-trivial but achievable analytical task. By leveraging the principles of mass spectrometry, particularly the predictable yet structure-dependent fragmentation pathways under electron ionization, researchers can confidently elucidate the specific isomeric form of their compounds. The key lies in a meticulous comparison of the relative abundances of diagnostic ions, such as those arising from the competitive loss of a chlorine radical versus neutral HCl. The provided GC-MS protocol offers a robust starting point for generating the high-quality data necessary for this critical analysis, ultimately supporting the advancement of drug discovery and development programs that rely on this important chemical scaffold.

References

  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Zhang, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sadawi, N., et al. (2019). Isomer Differentiation Using in silico MS2 Spectra. A Case Study for the CFM-ID Mass Spectrum Predictor. Journal of the American Society for Mass Spectrometry, 30(11), 2336-2346.
  • Helal, M. A., et al. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science, 53(7), 1133-1140. Retrieved from [Link]

  • Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Thermo Fisher Scientific. (2015). Drugs of abuse: Reliable analysis through Orbitrap mass spec.
  • Kulyk, T., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 859. Retrieved from [Link]

  • Defense Technical Information Center. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the fragmentation pathways. Retrieved from [Link]

  • LCGC. (2022). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Aza-Prilezhaev Aziridination-Enabled Multidimensional Analysis of Isomeric Lipids via High-Resolution U-Shaped Mobility Analyzer-Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst, 145(18), 6046-6053. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Retrieved from [Link]

  • PubMed. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • Journal of Cheminformatics. (2011). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combination of Chemical Ionization (CI) and Low Energy Ionization Capabilities with High-resolution Time- of-Flight GC/MS. Retrieved from [Link]

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Safety Operating Guide

3,7-dichloro-1H-pyrazolo[3,4-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine

Executive Summary: Immediate Action Required

3,7-dichloro-1H-pyrazolo[3,4-c]pyridine (CAS: 957760-09-7 ) is a halogenated nitrogen heterocycle.[1][2][3][4][5][6] For disposal purposes, it must be classified as Halogenated Organic Waste .

  • Primary Hazard: Skin/Eye Irritant, Respiratory Irritant (H315, H319, H335). Potential acute toxicity.[1][3][4][6][7]

  • Critical Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and resistant to standard wastewater treatment.

  • Waste Code: Classify under Halogenated Organic Solids or Halogenated Solvents (if in solution).

Part 1: Hazard Identification & Technical Profile

Effective disposal begins with accurate identification. This compound is a building block often used in kinase inhibitor development. Its dichloro-substitution pattern increases its lipophilicity and persistence compared to non-halogenated analogs.

Parameter Technical Specification
Chemical Name 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine
CAS Number 957760-09-7
Molecular Formula C₆H₃Cl₂N₃
Molecular Weight 188.01 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Low in water; soluble in DMSO, DMF, Dichloromethane
GHS Classification Warning [1][2][3][4][5][6] • Skin Irrit. 2 (H315) [2][8] • Eye Irrit. 2A (H319) • STOT SE 3 (H335)

Operational Insight: The presence of two chlorine atoms on the pyridine-pyrazole scaffold mandates high-temperature incineration (typically >1100°C) to prevent the formation of dioxins or incomplete combustion byproducts. Standard organic waste streams often operate at lower temperatures, making segregation critical.

Part 2: Pre-Disposal Stabilization & Handling

Before the waste leaves your bench, it must be stabilized to prevent accidental exposure or reaction during transport.

Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place the solid waste in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth waste container labeled "Hazardous Waste - Solid (Halogenated)."

  • Labeling: The tag must explicitly list "3,7-dichloro-1H-pyrazolo[3,4-c]pyridine" and "Halogenated Heterocycle." Do not use generic labels like "Organic Solids."

Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream.

    • Compatible: Dichloromethane (DCM), Chloroform, DMSO, DMF.

    • Incompatible: Strong oxidizers (e.g., Nitric acid), strong bases.

  • pH Check: If the waste stream is acidic (e.g., from a reaction workup), neutralize to pH 6–8 before adding to the solvent carboy to prevent container degradation or gas evolution.

Part 3: Waste Segregation Workflow

Proper segregation is the single most important step in laboratory waste management. Mixing this compound with the wrong stream can result in regulatory fines or dangerous chemical reactions.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Weighing boats, gloves, pure compound) StateCheck->Solid Liquid Liquid Solution (Reaction mix, mother liquor) StateCheck->Liquid SolidAction Double bag in Polyethylene. Place in Rigid Container. Solid->SolidAction Trash PROHIBITED: Regular Trash Solid->Trash NEVER LiquidAction Check pH (Neutralize if <4 or >10). Verify Solvent Compatibility. Liquid->LiquidAction Drain PROHIBITED: Drain / Sink Disposal Liquid->Drain NEVER SolidBin DESTINATION: Solid Hazardous Waste (Tag: Halogenated Organic) SolidAction->SolidBin LiquidBin DESTINATION: Halogenated Solvent Waste (Carboy: Red/Yellow Tag) LiquidAction->LiquidBin

Figure 1: Decision matrix for segregating 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine waste based on physical state.

Part 4: Operational Protocol (Step-by-Step)

Step 1: Preparation
  • PPE Required: Nitrile gloves (double-gloving recommended for solutions), lab coat, safety glasses with side shields.

  • Ventilation: All handling of the dry powder or volatile solutions must occur inside a certified chemical fume hood.

Step 2: Accumulation
  • Select Container: Use an HDPE (High-Density Polyethylene) or glass container. Avoid metal containers if the waste is potentially acidic.

  • Labeling: Attach a hazardous waste tag before adding the first drop of waste.

    • Constituents: Write "3,7-dichloro-1H-pyrazolo[3,4-c]pyridine" (do not abbreviate).[9][10]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1][2][6]

Step 3: Spill Contingency
  • Minor Solid Spill: Dampen a paper towel with water or ethanol (to prevent dust generation), wipe up the powder, and place the towel into the Solid Hazardous Waste container.

  • Liquid Spill: Use an absorbent pad or vermiculite. Do not use paper towels for large volumes of halogenated solvents (DCM) as they may degrade. Dispose of absorbent material as Solid Hazardous Waste (Halogenated Contaminated) .

Step 4: Final Disposal
  • Contact your facility's EHS (Environmental Health & Safety) department for pickup when the container is 90% full.

  • Transport: Ensure the cap is tightly sealed. Transport the container using a secondary containment bucket or cart.

Part 5: Chemical Compatibility & Storage

Understanding what not to mix is as critical as knowing where to put it.

Compatibility Compound 3,7-dichloro-1H-pyrazolo[3,4-c]pyridine Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Compound->Oxidizers INCOMPATIBLE Acids Strong Acids (Sulfuric, HCl) Compound->Acids AVOID MIXING ResultOx Risk of Toxic Gas (NOx, Cl2) Oxidizers->ResultOx ResultAcid Protonation/Solubility Change (Precipitation Risk) Acids->ResultAcid Bases Strong Bases (NaOH, KOH)

Figure 2: Compatibility matrix highlighting risks of mixing with strong oxidizers or acids in the waste stream.

References

  • Bide Pharm . (n.d.). 3,7-Dichloro-1H-pyrazolo[3,4-c]pyridine (CAS 957760-09-7) Product Information. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.